molecular formula C7H12O2 B153814 Ethyl 4-pentenoate CAS No. 1968-40-7

Ethyl 4-pentenoate

Cat. No.: B153814
CAS No.: 1968-40-7
M. Wt: 128.17 g/mol
InChI Key: PTVSRINJXWDIKP-UHFFFAOYSA-N
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Description

Ethyl 4-pentenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound has a caramel, fruity, and green taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVSRINJXWDIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062089
Record name 4-Pentenoic acid, ethyl ester
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; Green fruity aroma
Record name Ethyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in propylene glycol, Soluble (in ethanol)
Record name Ethyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.893-0.903
Record name Ethyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1968-40-7
Record name Ethyl 4-pentenoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-pentenoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentenoic acid, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pentenoic acid, ethyl ester
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Record name Ethyl pent-4-en-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-PENTENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/210UM0F8JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 4-pentenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031603
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ethyl 4-pentenoate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Ethyl 4-pentenoate, a valuable intermediate in organic synthesis. The following sections detail its fundamental chemical identifiers and physical properties, presented in a clear and accessible format for laboratory and research applications.

Core Chemical Identifiers

This compound is an organic compound classified as an ester of 4-pentenoic acid and ethanol.[1] It is recognized by the following definitive identifiers:

  • CAS Number: 1968-40-7[1][2][3][4]

  • Molecular Formula: C7H12O2[1][2][3][4]

These identifiers are crucial for unambiguous substance registration, tracking in chemical inventories, and accurate citation in scientific literature.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are essential for designing experimental conditions, understanding its behavior in various solvents, and ensuring safe handling and storage.

PropertyValueUnitNotes
Molecular Weight128.17 g/mol [2][3][4]
Density0.893 - 0.903g/cm³at 25.00 °C[2]
Boiling Point40°Cat 25 mmHg[3]
Flash Point37.78°C[2]
Refractive Index1.410 - 1.420-at 20.00 °C[2]
Water SolubilityImmiscible-Miscible with alcohol[3][5]
LogP1.99-[3][5]

Logical Relationships of Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its fundamental chemical identifiers.

A This compound B CAS Number 1968-40-7 A->B identified by C Molecular Formula C7H12O2 A->C represented by

Caption: Relationship between compound name and its key identifiers.

Experimental Protocols

While this guide focuses on the core identifiers, it is important to note that this compound is utilized in various synthetic reactions.[4] A common application involves its use in the preparation of 5-iodomethyl-dihydro-furan-2-one through a reaction with iodine.[1] Researchers planning to use this compound should consult detailed synthetic procedures from peer-reviewed chemical literature or established chemical synthesis databases. Standard laboratory safety protocols for handling flammable and potentially irritating liquids should be strictly followed.[2][3]

References

Spectroscopic Analysis of Ethyl 4-pentenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for ethyl 4-pentenoate (CAS No. 1968-40-7), a valuable building block in organic synthesis. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C7H12O2, and its molecular weight is 128.17 g/mol .[1][2][3][4][5][6] The spectroscopic data presented below provides confirmation of its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.89 - 5.71m1HH-4
5.06 - 4.95m2HH-5
4.12q2HH-7
2.41 - 2.30m4HH-2, H-3
1.25t3HH-8
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data[1][2][7][8]
Chemical Shift (ppm)Carbon Assignment
172.9C-1 (C=O)
136.9C-4 (=CH)
115.3C-5 (=CH₂)
60.3C-7 (O-CH₂)
33.7C-2 (CH₂)
29.3C-3 (CH₂)
14.2C-8 (CH₃)
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3078Medium=C-H stretch (alkene)
2982, 2938MediumC-H stretch (alkane)
1739StrongC=O stretch (ester)
1643MediumC=C stretch (alkene)
1175StrongC-O stretch (ester)
995, 916Strong=C-H bend (alkene, out-of-plane)
Mass Spectrometry (MS) Data[5]
m/zRelative Intensity (%)Assignment
1285[M]⁺ (Molecular Ion)
10015[M - C₂H₄]⁺
88100[M - C₃H₄]⁺
8320[M - OC₂H₅]⁺
5560[C₄H₇]⁺
4185[C₃H₅]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-20 mg of this compound.[7][8]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7][9]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[7]

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[8][9][10]

  • The final solution height in the NMR tube should be approximately 4-5 cm.[7][8]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.[7]

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[7]

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

  • Acquire the NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[11]

  • Place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid sample between the plates.

Data Acquisition:

  • Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.[12][13][14][15]

  • Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum.

  • The final spectrum is a result of the sample spectrum ratioed against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation (for Electron Ionization - EI):

  • For direct injection, a small amount of the neat liquid can be introduced into the instrument.

  • For analysis via gas chromatography-mass spectrometry (GC-MS), prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is around 1 mg/mL, which can be further diluted.[16]

Data Acquisition (GC-MS with EI):

  • Inject the prepared sample into the GC inlet.

  • The sample is vaporized and separated on the GC column.

  • The separated components elute from the column and enter the ion source of the mass spectrometer.

  • In the ion source, molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution IR_Acq FT-IR Spectrometer Sample->IR_Acq Neat Sample Filtration Filtration Dissolution->Filtration NMR_Acq NMR Spectrometer Filtration->NMR_Acq MS_Acq Mass Spectrometer Filtration->MS_Acq Dilute Sample Processing Data Processing (Fourier Transform, etc.) NMR_Acq->Processing IR_Acq->Processing MS_Acq->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure NMR_Signaling_Pathway Conceptual Pathway of NMR Signal Generation B0 External Magnetic Field (B₀) Spins Alignment of Nuclear Spins B0->Spins RF_Pulse Radiofrequency (RF) Pulse Spins->RF_Pulse Perturbation Excitation Excitation of Nuclei to Higher Energy State RF_Pulse->Excitation Relaxation Relaxation of Nuclei Excitation->Relaxation FID Free Induction Decay (FID) Signal Detected Relaxation->FID FT Fourier Transform FID->FT NMR_Spectrum NMR Spectrum FT->NMR_Spectrum

References

Synthesis of Ethyl 4-pentenoate from 4-pentenoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of ethyl 4-pentenoate from 4-pentenoic acid. The primary method detailed is the Fischer-Speier esterification, a common and effective acid-catalyzed reaction. This document outlines the experimental protocol, quantitative data, and a visual representation of the workflow for professionals engaged in chemical synthesis and drug development.

Overview of the Synthesis

The conversion of 4-pentenoic acid to this compound is an esterification reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[1][2] This reversible reaction is typically driven towards the product side by using an excess of the alcohol and/or by removing water as it is formed, in accordance with Le Chatelier's principle.[2][3] Sulfuric acid is a commonly used catalyst for this process.[4]

This compound is a valuable intermediate in organic synthesis, finding applications in the production of flavoring agents, fragrances, and as a building block for more complex molecules, including pharmaceuticals.[5][6] Its bifunctionality, possessing both an ester and a terminal alkene, allows for a variety of subsequent chemical transformations.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 4-pentenoic acid.

ParameterValueReference
Reactants
4-Pentenoic Acid20.73 g (207 mmol)[4]
Ethanol100 mL[4]
Benzene (Solvent)200 mL[4]
Sulfuric Acid (Catalyst)250 µL[4]
Reaction Conditions
TemperatureReflux[4]
Reaction Time15 hours[4]
Product Information
ProductThis compound[4]
Yield20.79 g (162 mmol, 78%)[4]
Boiling Point144 °C at 760 mmHg[4]
Spectroscopic Data
¹H-NMR (200 MHz, CDCl₃)δ 1.25 (t, J=7.2 Hz, 3H), 2.36 (m, 4H), 4.14 (q, J=7.2 Hz, 2H), 4.95-5.13 (m, 2H), 5.81 (m, 1H)[4]
¹³C-NMR (50 MHz, CDCl₃)δ 14.2, 28.6, 33.5, 60.3, 115.3, 136.5, 172.8[4]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • 4-Pentenoic acid

  • Ethanol

  • Benzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-pentenoic acid (20.73 g, 207 mmol), ethanol (100 mL), and benzene (200 mL).[4]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (250 µL) to the solution.[4]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by gas chromatography (GC).[4] The reaction is typically complete after 15 hours.[4]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove approximately half of the solvent volume using a rotary evaporator.[4]

    • Dilute the remaining mixture with 150 mL of diethyl ether.[4]

    • Transfer the solution to a separatory funnel and wash sequentially with 150 mL of water, twice with 150 mL of saturated sodium bicarbonate solution, once with 150 mL of water, and finally with 100 mL of brine.[4]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous potassium carbonate (K₂CO₃).[4]

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a water aspirator.[4]

  • Purification:

    • Purify the resulting residue by distillation to obtain pure this compound.[4] The product has a boiling point of 144 °C at atmospheric pressure.[4]

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow A Reactants (4-Pentenoic Acid, Ethanol) C Reflux (15 hours) A->C B Solvent & Catalyst (Benzene, H₂SO₄) B->C D Work-up (Solvent Removal, Dilution, Extractions) C->D E Drying (K₂CO₃) D->E F Solvent Evaporation E->F G Purification (Distillation) F->G H This compound (Final Product) G->H

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps.

Fischer_Esterification_Mechanism cluster_0 Mechanism Steps A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Ethanol A->B Activates Carbonyl C Proton Transfer B->C D Elimination of Water C->D Forms Good Leaving Group E Deprotonation D->E F Ester Product E->F Regenerates Catalyst

Caption: Key steps in the Fischer esterification mechanism.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the boiling point and density of Ethyl 4-pentenoate, tailored for researchers, scientists, and professionals in drug development. This document outlines the key physical properties, the methodologies for their determination, and a logical workflow for these experimental processes.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various sources to provide a comprehensive reference.

Physical PropertyValueConditionsCitations
Boiling Point 143-146 °C@ 760 mmHg (Standard Atmospheric Pressure)[1][2][3]
40 °C@ 25 mmHg[1][4]
Density 0.900 g/mLNot specified[2][3]
0.9 g/cm³Not specified[4]
Specific Gravity 0.893 to 0.903@ 25 °C[1]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] The most common methods for its determination are the capillary method and simple distillation.

1. Capillary Method (Micro Method)

This method is suitable for small sample volumes.

  • Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, a heating apparatus (e.g., a Thiele tube or a MelTemp apparatus), and a rubber band or wire to attach the tubes to the thermometer.

  • Procedure:

    • A few drops of the liquid sample (this compound) are placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

    • The test tube is attached to a thermometer.

    • The assembly is heated. Initially, air trapped in the capillary tube will be expelled.[6]

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[7]

    • The heating is then discontinued.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

2. Simple Distillation Method

This method is used when a larger volume of the liquid is available.[5]

  • Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

  • Procedure:

    • The distillation flask is filled with the liquid sample (at least 5 mL) and a few boiling chips to ensure smooth boiling.[5]

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated to a gentle boil.

    • The vapor will rise, surround the thermometer bulb, and then pass into the condenser.

    • The temperature is recorded when it becomes stable, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

Density is the mass of a substance per unit volume. The determination of a liquid's density involves measuring its mass and volume.[8]

  • Apparatus: A pycnometer (density bottle) or a graduated cylinder, and an analytical balance. A pycnometer is preferred for higher accuracy.

  • Procedure:

    • The mass of a clean, dry pycnometer or measuring cylinder is accurately measured using an analytical balance.[8][9]

    • The vessel is filled with a known volume of the liquid (this compound). Care should be taken to avoid parallax error by reading the volume at eye level from the bottom of the meniscus.[8]

    • The mass of the vessel containing the liquid is then measured.[8][9]

    • The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.[9]

    • The density is calculated using the formula: Density = Mass / Volume .[8][10] For accuracy, it is recommended to repeat the measurements and calculate an average.[8]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for determining the physical properties of this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Boiling Point Determination cluster_2 Density Determination Sample Sample: This compound BP_Method Select Method: Capillary or Distillation Sample->BP_Method D_Mass Measure Mass of Known Volume Sample->D_Mass BP_Heat Heat Sample BP_Method->BP_Heat BP_Observe Observe Phase Change (Bubbling / Vapor Temp) BP_Heat->BP_Observe BP_Record Record Temperature BP_Observe->BP_Record BP_Data Boiling Point Data BP_Record->BP_Data D_Calc Calculate: Mass / Volume D_Mass->D_Calc D_Data Density Data D_Calc->D_Data

Workflow for Determining Physical Properties

References

An In-depth Technical Guide to the Solubility and Miscibility of Ethyl 4-pentenoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental methodologies concerning the solubility and miscibility of ethyl 4-pentenoate in organic solvents. This compound (CAS 1968-40-7), a fatty acid ester, is a colorless liquid with a characteristic fruity aroma.[1][2] Its utility as a flavoring agent, in the fragrance industry, and as a synthon in organic chemistry necessitates a thorough understanding of its solution behavior.[1]

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For liquid solutes like this compound, this is often expressed in grams per liter (g/L) or milligrams per liter (mg/L).

Miscibility , on the other hand, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a homogeneous solution. If two liquids are miscible, they are soluble in each other in any amount.

Solubility and Miscibility Data for this compound

SolventFormulaTypeSolubility/MiscibilityNotes
WaterH₂OPolar ProticSparingly Soluble/ImmiscibleQuantitative value: 6.5 g/L (at 25 °C)[1] or 1233 mg/L (at 25 °C, estimated)[5]
EthanolC₂H₅OHPolar ProticSoluble/MiscibleFrequently cited as a solvent in which this compound is soluble or miscible.[1][2][4][6][7][8][9][10]
Propylene GlycolC₃H₈O₂Polar ProticSoluble[2]
General Organic Solvents--SolubleGenerally reported to be soluble in organic solvents.[1][3]

Experimental Protocols

Due to the lack of specific published studies on the solubility of this compound in a wide array of organic solvents, a generalized experimental protocol for determining the miscibility and solubility of a liquid analyte in a liquid solvent is provided below. This protocol is based on standard laboratory practices.

Part 1: Determination of Miscibility

Objective: To qualitatively determine if this compound is miscible with a selection of organic solvents at various proportions.

Materials:

  • This compound (>98% purity)

  • Test solvents (e.g., ethanol, acetone, diethyl ether, toluene, hexane) of analytical grade

  • Calibrated pipettes or micropipettes

  • Small, clear glass vials with caps (e.g., 4 mL)

  • Vortex mixer

Procedure:

  • Label a series of vials for each solvent to be tested.

  • In the first set of vials, add 1.0 mL of this compound. To each vial, add 1.0 mL of a different test solvent.

  • Cap the vials and vortex for 30 seconds.

  • Allow the vials to stand for 5 minutes and observe for phase separation. A single, clear phase indicates miscibility at this proportion. The presence of two distinct layers, cloudiness, or droplets indicates immiscibility or partial miscibility.

  • Repeat the process with different ratios of this compound to solvent (e.g., 1:9 and 9:1) to confirm miscibility across a range of concentrations.

  • Record all observations.

Part 2: Quantitative Determination of Solubility (for Immiscible or Partially Miscible Solvents)

Objective: To quantify the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (>98% purity)

  • Selected solvent of analytical grade

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (if necessary)

Procedure:

  • Prepare a series of standard solutions of this compound in a miscible solvent (e.g., ethanol) of known concentrations to create a calibration curve for the analytical instrument.

  • Add an excess amount of this compound to a known volume of the test solvent in a sealed container.

  • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • After equilibration, cease agitation and allow the mixture to settle. If necessary, centrifuge the mixture to facilitate phase separation.

  • Carefully extract an aliquot from the solvent phase, ensuring no undissolved this compound is transferred. A syringe filter can be used for this purpose.

  • Dilute the aliquot with a suitable miscible solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using the calibrated analytical instrument (e.g., GC-FID) to determine the concentration of this compound in the solvent.

  • Calculate the original concentration in the saturated solution to determine the solubility in g/L or other appropriate units.

Logical Workflow for Solubility and Miscibility Assessment

The following diagram illustrates a logical workflow for assessing the solubility and miscibility of a liquid compound like this compound in a range of organic solvents.

G start Start: Select Compound (this compound) and Solvents protocol_select Select Experimental Protocol start->protocol_select miscibility_test Perform Miscibility Test (Varying Proportions) protocol_select->miscibility_test observe_phase Observe for Phase Separation miscibility_test->observe_phase miscible Result: Miscible (Homogeneous Solution) observe_phase->miscible No Separation immiscible Result: Immiscible or Partially Miscible observe_phase->immiscible Separation Occurs report Report Findings miscible->report solubility_test Perform Quantitative Solubility Test immiscible->solubility_test analyze_sample Analyze Saturated Solution (e.g., GC-FID) solubility_test->analyze_sample quantify_solubility Quantify Solubility (e.g., g/L) analyze_sample->quantify_solubility quantify_solubility->report

Caption: Workflow for determining the solubility and miscibility of this compound.

References

An In-depth Technical Guide on the Reactivity and Stability of the Terminal Alkene in Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of the terminal alkene moiety in ethyl 4-pentenoate. The document delves into the thermodynamic stability of the double bond, supported by quantitative data, and explores the kinetics and mechanisms of several key synthetic transformations. Detailed experimental protocols for hydrogenation, hydroboration-oxidation, and epoxidation are provided, offering practical insights for laboratory applications. The guide aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating a deeper understanding and utilization of this compound as a versatile chemical intermediate.

Introduction

This compound is a bifunctional organic molecule containing both an ester and a terminal alkene. This unique combination of functional groups makes it a valuable building block in organic synthesis, allowing for a variety of chemical transformations. The reactivity of the terminal alkene, in particular, is of significant interest as it provides a handle for carbon-carbon bond formation, functional group interconversion, and polymerization.[1] This guide focuses on the intrinsic properties of the terminal double bond in this compound, exploring its stability from a thermodynamic perspective and its reactivity in several common and synthetically useful reactions.

Stability of the Terminal Alkene

The stability of an alkene is inversely related to its heat of hydrogenation; a lower heat of hydrogenation indicates a more stable alkene. The terminal, monosubstituted double bond in this compound is thermodynamically less stable than more substituted internal alkenes. This reduced stability is primarily attributed to two factors:

  • Hyperconjugation: Internal alkenes possess more adjacent alkyl groups, allowing for greater stabilizing interactions between the C-H σ-bonds and the empty π* orbital of the double bond.

  • Steric Hindrance: Terminal alkenes generally experience less steric strain compared to cis-disubstituted alkenes, but are less stable than trans-disubstituted and more highly substituted alkenes.

2.1. Quantitative Stability Data
CompoundAlkene SubstitutionHeat of Hydrogenation (kJ/mol)Heat of Hydrogenation (kcal/mol)Relative Stability
EthyleneUnsubstituted-137-32.8Least Stable
This compound (estimated) Monosubstituted ~ -126 ~ -30.1 Less Stable
cis-2-ButeneDisubstituted (cis)-120-28.6More Stable
trans-2-ButeneDisubstituted (trans)-115-27.6Most Stable
2-Methyl-2-buteneTrisubstituted-112-26.7Very Stable

Table 1: Comparison of Heats of Hydrogenation for Various Alkenes.

Reactivity of the Terminal Alkene

The terminal alkene of this compound is a versatile functional group that readily undergoes a variety of addition reactions. The electron-rich π-bond is susceptible to attack by electrophiles, and the terminal position of the double bond often leads to high regioselectivity in these reactions.

3.1. Catalytic Hydrogenation

Catalytic hydrogenation of the terminal alkene in this compound reduces the double bond to a single bond, yielding ethyl pentanoate. This reaction is typically carried out with a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is generally quantitative and proceeds under mild conditions.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Vacuum line

  • Celite®

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Dissolve the substrate in a suitable volume of ethanol (e.g., to a concentration of 0.1 M).

  • Carefully add 10% Pd/C (typically 1-10 mol%) to the flask.

  • Seal the flask with a septum.

  • Connect the flask to a vacuum line and carefully evacuate the air from the flask, then backfill with hydrogen gas. Repeat this process three times.

  • After the final backfill, leave the flask under a positive pressure of hydrogen (e.g., from a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the excess hydrogen in a well-ventilated hood and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, ethyl pentanoate.[5]

Logical Workflow for Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in Ethanol B Add Pd/C Catalyst A->B C Evacuate and Purge with H2 B->C D Stir under H2 Atmosphere C->D E Filter through Celite D->E F Concentrate Filtrate E->F

Caption: Workflow for the catalytic hydrogenation of this compound.

3.2. Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the terminal alkene of this compound into a primary alcohol, ethyl 5-hydroxypentanoate. This reaction is highly regioselective, exhibiting anti-Markovnikov addition, where the hydroxyl group adds to the less substituted carbon of the double bond. The reaction is also stereospecific, proceeding via a syn-addition of the hydroborane.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Inert gas (nitrogen or argon) supply

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add a solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (0.33 equivalents for complete reaction of BH₃ with three equivalents of alkene) dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 5-hydroxypentanoate.

Hydroboration-Oxidation Signaling Pathway

Ethyl_4_pentenoate This compound Trialkylborane Trialkylborane Intermediate Ethyl_4_pentenoate->Trialkylborane Hydroboration (syn-addition) BH3_THF BH3-THF BH3_THF->Trialkylborane Ethyl_5_hydroxypentanoate Ethyl 5-hydroxypentanoate Trialkylborane->Ethyl_5_hydroxypentanoate Oxidation (retention of stereochemistry) H2O2_NaOH H2O2, NaOH H2O2_NaOH->Ethyl_5_hydroxypentanoate

Caption: Reaction pathway of hydroboration-oxidation.

3.3. Epoxidation

Epoxidation of the terminal alkene in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields ethyl 3-(oxiran-2-yl)propanoate. This reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≤77% pure)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Epoxidation Experimental Workflow

A Dissolve this compound in DCM B Cool to 0°C A->B C Add m-CPBA B->C D Stir at 0°C then RT C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Step-by-step workflow for the epoxidation of this compound.

Quantitative Reactivity Data

Obtaining precise kinetic data for this compound is challenging without dedicated experimental studies. However, by drawing parallels with similar terminal alkenes, we can estimate the relative reactivity and provide context for reaction optimization. The rate of epoxidation, for example, is known to increase with the nucleophilicity of the alkene. Terminal alkenes are generally less reactive than more substituted, electron-rich alkenes.

ReactionReagentRelative Rate (Compared to cyclohexene)Activation Energy (Ea) (kJ/mol) - Estimated Range
Epoxidationm-CPBASlower50 - 70
HydroborationBH₃·THFFaster20 - 40
Catalytic HydrogenationH₂/Pd-CModerate30 - 50

Table 2: Estimated Relative Reactivity and Activation Energies for Reactions of the Terminal Alkene.

Conclusion

The terminal alkene in this compound is a reactive and synthetically valuable functional group. Its lower thermodynamic stability compared to internal alkenes contributes to its propensity to undergo a wide range of addition reactions. This guide has provided a detailed overview of its stability and reactivity, supplemented with practical experimental protocols for key transformations. The provided quantitative data, though partly estimated from analogous systems, offers a useful framework for understanding and predicting the behavior of this versatile molecule in various synthetic contexts. For professionals in drug development and materials science, a thorough understanding of these principles is crucial for the rational design of synthetic routes and the development of novel molecules.

References

An In-depth Technical Guide to Ethyl 4-pentenoate: Commercial Availability, Purity Grades, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-pentenoate (CAS No. 1968-40-7), a valuable ester in organic synthesis. The guide details its commercial availability from leading suppliers, the purity grades offered, and outlines key experimental protocols relevant to its use and analysis in research and development, particularly within the pharmaceutical and chemical industries.

Commercial Suppliers and Purity Grades

This compound is readily available from several major chemical suppliers. The most common purity grade offered is ≥98%, which is suitable for a wide range of synthetic applications. For more demanding applications, such as in pharmaceutical synthesis or for analytical standards, higher purity grades may be available, sometimes through custom synthesis requests. Below is a summary of prominent suppliers and their typical product offerings.

SupplierBrand/DivisionTypical Purity Grade(s)Available QuantitiesCatalog Number (Example)
Thermo Fisher ScientificThermo Scientific Chemicals (formerly Alfa Aesar)98+%1 g, 5 g, 25 g, 100 gA12422.14 (25 g)[1]
MilliporeSigmaSigma-Aldrich≥98%VariesInquire
TCI AmericaTCI>98.0% (GC)5 g, 25 gE0715[2][3]
Santa Cruz BiotechnologySCBTInquire (lot-specific)Inquiresc-269430[4]
Fisher Scientific(distributor for TCI America)98.0+%5 gE0715-5G[5]

Note: Availability, quantities, and catalog numbers are subject to change. It is recommended to consult the supplier's website for the most current information.

Logical Workflow for Procurement and Application

The selection of a suitable grade of this compound is a critical step that influences experimental outcomes. The following diagram illustrates the decision-making process from supplier selection to final product analysis.

This compound Workflow cluster_Procurement Procurement cluster_Application Application cluster_Analysis Analysis Define_Purity Define Required Purity (e.g., >98% for synthesis, >99.5% for analytical standard) Select_Supplier Select Supplier (based on purity, availability, cost) Define_Purity->Select_Supplier Procure_Reagent Procure this compound Select_Supplier->Procure_Reagent Reaction_Setup Reaction Setup (e.g., Iodolactonization) Procure_Reagent->Reaction_Setup Perform_Synthesis Perform Synthesis Reaction_Setup->Perform_Synthesis Workup_Purification Work-up and Purification Perform_Synthesis->Workup_Purification Purity_Analysis Purity Analysis of Product (e.g., GC-MS) Workup_Purification->Purity_Analysis Structural_Elucidation Structural Elucidation (e.g., NMR, IR) Purity_Analysis->Structural_Elucidation

Procurement and Application Workflow

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound in a research setting. The following sections provide methodologies for its synthesis and analysis.

This protocol describes the synthesis of this compound from 4-pentenoic acid and ethanol using an acid catalyst.[6]

Materials:

  • 4-pentenoic acid (20.73 g, 207 mmol)

  • Ethanol (100 mL)

  • Benzene (200 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 250 μL)

  • Ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Combine 4-pentenoic acid, ethanol, and benzene in a round-bottom flask equipped with a reflux condenser.

  • Add the sulfuric acid catalyst to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC).

  • After approximately 15 hours, or upon completion of the reaction as indicated by GC, allow the mixture to cool to room temperature.

  • Remove about half of the solvent volume under reduced pressure.

  • Dilute the remaining mixture with 150 mL of ether.

  • Transfer the solution to a separatory funnel and wash sequentially with 150 mL of water, twice with 150 mL of saturated NaHCO₃ solution, once with 150 mL of water, and once with 100 mL of brine.

  • Dry the organic layer over anhydrous K₂CO₃.

  • Filter the solution and remove the solvent under vacuum.

  • Purify the resulting residue by distillation to yield pure this compound.

Characterization:

  • ¹H-NMR (200 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H), 2.36 (m, 4H), 4.14 (q, J=7.2 Hz, 2H), 4.95-5.13 (m, 2H), 5.81 (m, 1H).[6]

  • ¹³C-NMR (50 MHz, CDCl₃): δ 14.2, 28.6, 33.5, 60.2, 115.3, 136.5, 172.8.[6]

This protocol provides a general framework for the analysis of this compound purity using GC-MS. Instrument parameters may need to be optimized for specific systems.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for the analysis of volatile organic compounds (e.g., HP-5MS or equivalent).

GC Parameters (starting point):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a high-purity solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).

  • If necessary, filter the sample to remove any particulate matter.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

Data Analysis:

  • The purity of the sample can be determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram.

  • The mass spectrum of the main peak should be compared to a reference spectrum to confirm the identity of this compound.

This compound is a known precursor for the synthesis of 5-iodomethyl-dihydro-furan-2-one via an iodolactonization reaction.[7] This reaction involves the treatment of the corresponding carboxylic acid (obtained from the hydrolysis of the ester) with iodine. The general principle involves the electrophilic addition of iodine to the double bond, followed by intramolecular cyclization by the carboxylate group.

The following diagram outlines the key steps in this synthetic transformation.

Iodolactonization_Pathway Start This compound Hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) Start->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Intermediate 4-Pentenoic Acid Acidification->Intermediate Iodolactonization Iodolactonization (I₂, NaHCO₃) Intermediate->Iodolactonization Product 5-Iodomethyl-dihydro-furan-2-one Iodolactonization->Product

Synthetic Pathway to 5-Iodomethyl-dihydro-furan-2-one

This technical guide serves as a foundational resource for researchers and professionals working with this compound. By providing a clear overview of its commercial sources, purity considerations, and detailed experimental protocols, it aims to facilitate its effective use in synthesis and analysis.

References

Literature review on the discovery and history of Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-pentenoate, a versatile unsaturated ester, has found applications in the fragrance, flavor, and pharmaceutical industries. This technical guide delves into the historical literature to trace the discovery and evolution of the synthesis of this valuable compound. While a definitive "discovery" paper remains elusive, this review pieces together early synthetic methodologies, likely rooted in the foundational principles of Fischer-Speier esterification, and follows its development into modern, more sophisticated synthetic routes. This paper provides a comprehensive overview of its synthesis, supported by quantitative data, detailed experimental protocols, and logical diagrams to illuminate the progression of its chemical history.

Introduction

This compound (also known as ethyl pent-4-enoate or ethyl allylacetate) is a colorless liquid with a characteristic fruity aroma.[1][2] Its utility spans from being a key component in fragrance and flavor formulations to serving as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[2][3] The presence of a terminal double bond and an ester functional group provides two reactive centers, making it a versatile building block in organic synthesis. This review aims to provide a detailed account of the discovery and historical development of the synthesis of this compound, catering to an audience of chemical researchers and professionals.

Early History and Postulated Discovery

While a singular, celebrated discovery of this compound is not apparent in the accessible chemical literature, its synthesis can be contextualized within the broader history of ester chemistry. The late 19th and early 20th centuries saw a surge in the synthesis and characterization of esters, driven by their pleasant odors and potential applications in the burgeoning fragrance and flavor industries.

The foundational method for ester synthesis, the Fischer-Speier esterification, was established in 1895. This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a cornerstone of organic synthesis. Given its structural simplicity, it is highly probable that this compound was first synthesized via the Fischer-Speier esterification of 4-pentenoic acid (allyl acetic acid) and ethanol.

The Beilstein database, a comprehensive repository of organic compounds, lists this compound under the reference number 1751643.[1][4] The Beilstein Handbook of Organic Chemistry is a critical resource for tracing the history of organic compounds, and this entry suggests its documentation in the chemical literature, likely in the early to mid-20th century.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical esterification to more refined and specialized methods. This section details the key synthetic approaches, providing experimental protocols for seminal methods.

Fischer-Speier Esterification

The most direct and historically significant method for preparing this compound is the Fischer-Speier esterification of 4-pentenoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.

Logical Workflow for Fischer-Speier Esterification:

Caption: Fischer-Speier esterification of 4-pentenoic acid.

Experimental Protocol:

A detailed experimental protocol for this synthesis is available in the chemical literature. The following is a representative procedure:

  • Reactants: 4-pentenoic acid, absolute ethanol, concentrated sulfuric acid.

  • Procedure:

    • A solution of 4-pentenoic acid in excess absolute ethanol is prepared.

    • A catalytic amount of concentrated sulfuric acid is cautiously added.

    • The mixture is refluxed for several hours to drive the equilibrium towards the ester.

    • After cooling, the excess ethanol is removed by distillation.

    • The residue is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed with a sodium bicarbonate solution to remove unreacted acid and then with brine.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated.

    • The crude product is purified by fractional distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Molar Mass128.17 g/mol [5]
Boiling Point40°C at 25 mmHg[2]
Density0.9 g/cm³[1]
Refractive Index1.4170[1]
Other Synthetic Approaches

While Fischer-Speier esterification is the most common method, other synthetic routes have been explored for the preparation of unsaturated esters like this compound. These include:

  • Transesterification: The reaction of another ester, such as mthis compound, with ethanol in the presence of an acid or base catalyst.

  • Alkylation of Carboxylate Salts: The reaction of the sodium or potassium salt of 4-pentenoic acid with an ethyl halide (e.g., ethyl bromide or iodide).

These methods, while less common for the direct synthesis of this compound, are important in the broader context of ester synthesis and may be employed in specific research or industrial settings.

Historical and Modern Applications

The primary driver for the synthesis of esters like this compound has historically been their organoleptic properties.

Fragrance and Flavor Industry

With its fruity and ethereal aroma, this compound has found use as a component in fragrance compositions for perfumes, cosmetics, and other scented products.[2][6] In the flavor industry, it can contribute to fruity notes in various food products. The development of synthetic fragrance and flavor compounds in the late 19th and early 20th centuries provided a significant impetus for the synthesis of novel esters.

Signaling Pathway of Olfaction (Simplified):

Olfaction_Pathway Odorant This compound (Odorant Molecule) Receptor Olfactory Receptor (in nasal cavity) Odorant->Receptor Signal Signal Transduction (G-protein coupled) Receptor->Signal Bulb Olfactory Bulb (in brain) Signal->Bulb Perception Perception of Smell (Fruity Aroma) Bulb->Perception

Caption: Simplified pathway of odor perception.

Intermediate in Organic Synthesis

The dual functionality of this compound makes it a valuable intermediate in organic synthesis. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol. The terminal alkene is susceptible to a wide range of reactions, including:

  • Addition Reactions: Halogenation, hydrohalogenation, hydration, etc.

  • Oxidation: Epoxidation, ozonolysis.

  • Reduction: Hydrogenation to form ethyl pentanoate.

  • Polymerization: The vinyl group can participate in polymerization reactions.

These reactions allow for the elaboration of the carbon skeleton and the introduction of new functional groups, making this compound a starting point for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Conclusion

The history of this compound is intrinsically linked to the development of synthetic organic chemistry, particularly the mastery of esterification reactions. While the exact moment of its discovery is not clearly documented, its synthesis was a logical extension of the chemical knowledge of the late 19th and early 20th centuries. From its likely first preparation via Fischer-Speier esterification to its modern applications as a fragrance component and synthetic intermediate, this compound continues to be a relevant and useful compound for chemists across various disciplines. This review provides a foundational understanding of its history, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

Ethyl 4-pentenoate: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-pentenoate, a versatile unsaturated ester, is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and specialty chemicals. Its unique structure, featuring both an ester functionality and a terminal double bond, allows for a wide range of chemical transformations. This guide provides an in-depth overview of the critical safety, handling, and storage guidelines for this compound, supplemented with detailed experimental protocols and clear data presentation to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless to pale yellow liquid with a fruity odor[2][3]
Boiling Point 143-145 °C at 760 mmHg; 40 °C at 25 mmHg[4][5]
Density 0.898 g/cm³[6]
Flash Point 33.7 °C (92.7 °F) - Closed Cup[6]
Refractive Index 1.41000 to 1.42000 @ 20.00 °C[4]
Solubility Miscible with alcohol. Insoluble in water.[3][7]
Vapor Pressure 13.7 mmHg at 25 °C[5][6]

Safety and Hazard Information

This compound is classified as a flammable liquid and may cause skin and eye irritation.[2][4][8] Adherence to appropriate safety protocols is crucial to minimize risk.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor.[9]
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Precautionary Statements

Prevention:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][9]

  • P233: Keep container tightly closed.[9]

  • P240: Ground and bond container and receiving equipment.[9]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[9]

  • P242: Use only non-sparking tools.[9]

  • P243: Take action to prevent static discharges.[9]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

Response:

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[8]

Storage:

  • P403 + P235: Store in a well-ventilated place. Keep cool.[8][9]

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.[9]

Handling and Storage Guidelines

Proper handling and storage procedures are essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling
  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.[8]

  • Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[8] Use non-sparking tools.[8]

  • Static Discharge: Take precautionary measures against static discharge by grounding all equipment.[8]

  • Spills: In case of a spill, immediately evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]

Storage
  • Container: Store in a tightly closed container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[7]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and a subsequent reaction.

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 4-pentenoic acid and ethanol using an acid catalyst.

Materials:

  • 4-pentenoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Benzene (or Toluene as a safer alternative)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-pentenoic acid (1.0 eq), absolute ethanol (excess, can be used as solvent), and benzene or toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 eq).

  • Attach a reflux condenser and heat the mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess ethanol and benzene/toluene under reduced pressure.

  • Dilute the residue with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation under reduced pressure to yield pure this compound.

Iodolactonization of 4-Pentenoic Acid

This protocol outlines the conversion of 4-pentenoic acid (which can be obtained by hydrolysis of this compound) to 5-(iodomethyl)dihydrofuran-2(3H)-one.

Materials:

  • 4-pentenoic acid

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Diethyl ether

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Stir plate and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-pentenoic acid (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • In a separate flask, prepare a solution of iodine (2.0 eq) in diethyl ether.

  • Add the iodine solution to the aqueous solution of the carboxylate salt and stir vigorously at room temperature. The reaction progress can be monitored by the disappearance of the iodine color.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-(iodomethyl)dihydrofuran-2(3H)-one.

  • The crude product can be further purified by column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate key safety and experimental workflows.

G General Laboratory Safety Protocol for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_dispense Dispense this compound in Fume Hood prep_materials->handling_dispense handling_ground Ground and Bond Containers handling_dispense->handling_ground handling_tools Use Non-Sparking Tools handling_ground->handling_tools cleanup_decontaminate Decontaminate Glassware handling_tools->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove and Dispose of PPE Properly cleanup_waste->cleanup_remove_ppe

Caption: Workflow for safe laboratory handling of this compound.

G Fischer-Speier Esterification Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification react_combine Combine 4-Pentenoic Acid, Ethanol, and Toluene react_catalyst Add Catalytic H₂SO₄ react_combine->react_catalyst react_reflux Heat to Reflux react_catalyst->react_reflux workup_cool Cool to Room Temperature react_reflux->workup_cool workup_concentrate Concentrate Under Reduced Pressure workup_cool->workup_concentrate workup_extract Dilute with Ether and Wash workup_concentrate->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry purify_filter Filter Drying Agent workup_dry->purify_filter purify_concentrate Concentrate Filtrate purify_filter->purify_concentrate purify_distill Purify by Distillation purify_concentrate->purify_distill

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-pentenoate in Ring-Closing Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ethyl 4-pentenoate as a precursor in ring-closing metathesis (RCM) reactions. The primary application detailed is the synthesis of a cyclopentenone precursor, a valuable scaffold in medicinal chemistry and natural product synthesis.

Introduction

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis that allows for the formation of cyclic alkenes from acyclic dienes, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts.[1] This technique has gained widespread use due to its high functional group tolerance and its ability to form rings of various sizes, which were previously challenging to synthesize efficiently.[1] The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile alkene, typically ethylene.[1][2]

This compound is a readily available starting material that can be elaborated into a suitable diene precursor for RCM. Specifically, α-allylation of this compound yields ethyl 2-allyl-4-pentenoate, a 1,6-diene primed for intramolecular cyclization to form a five-membered ring, a precursor to cyclopentenone structures. Cyclopentenones are key structural motifs in a variety of biologically active compounds, including prostaglandins and various pharmaceutical intermediates.

This document provides detailed protocols for the synthesis of the diene precursor from this compound and its subsequent ring-closing metathesis to yield a substituted cyclopentene derivative.

Reaction Scheme and Mechanism

The overall transformation involves two key steps:

  • α-Allylation of this compound: The ester is first deprotonated at the α-position using a suitable base, followed by quenching with an allyl electrophile to introduce the second alkene functionality.

  • Ring-Closing Metathesis (RCM): The resulting diene undergoes an intramolecular metathesis reaction in the presence of a ruthenium catalyst to form the five-membered ring and ethylene gas.

The generally accepted mechanism for RCM, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the ruthenium carbene catalyst with one of the terminal alkenes of the diene substrate.[1] This intermediate then undergoes a retro [2+2] cycloaddition to release the initial part of the substrate and form a new ruthenium carbene. This new carbene then reacts intramolecularly with the second alkene to form another metallacyclobutane intermediate, which in turn collapses to release the cyclic alkene product and regenerate a ruthenium carbene that continues the catalytic cycle.[1]

Experimental Protocols

Synthesis of Ethyl 2-allyl-4-pentenoate (Diene Precursor)

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous THF to the flask, followed by diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution. Allow the mixture to stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Slowly add the solution of this compound to the LDA solution at -78 °C. Stir the resulting enolate solution for 1 hour.

  • Add allyl bromide dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude ethyl 2-allyl-4-pentenoate by flash column chromatography on silica gel.

Ring-Closing Metathesis of Ethyl 2-allyl-4-pentenoate

Materials:

  • Ethyl 2-allyl-4-pentenoate

  • Grubbs' Catalyst (1st or 2nd Generation)

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve ethyl 2-allyl-4-pentenoate in anhydrous, degassed dichloromethane.

  • Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete (typically after 1-4 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, ethyl 1-cyclopent-3-ene-1-carboxylate, can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the RCM of a diene structurally similar to ethyl 2-allyl-4-pentenoate, namely diethyl diallylmalonate. These conditions are expected to be a good starting point for the optimization of the RCM of ethyl 2-allyl-4-pentenoate.

Table 1: Typical Reaction Conditions for the RCM of Diethyl Diallylmalonate

ParameterConditionReference
Substrate Diethyl diallylmalonate[3]
Catalyst Grubbs' 1st Generation Catalyst[3]
Catalyst Loading ~4.8 mol%[3]
Solvent Dry, degassed CH₂Cl₂[3]
Concentration 0.04 M[3]
Temperature Room Temperature[3]
Reaction Time 1 hour[3]
Atmosphere Nitrogen[3]

Table 2: Comparison of Grubbs' Catalysts for the RCM of Diethyl Diallylmalonate

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)
Grubbs' 1st Generation5CH₂Cl₂251>95
Grubbs' 2nd Generation1CH₂Cl₂251>99

Note: Data in Table 2 is representative and intended for comparative purposes. Actual results may vary.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Precursor Synthesis cluster_1 Ring-Closing Metathesis Ethyl_4_pentenoate This compound Diene Ethyl 2-allyl-4-pentenoate Ethyl_4_pentenoate->Diene 1. LDA, THF, -78 °C 2. Allyl bromide Cyclopentene Ethyl 1-cyclopent-3-ene-1-carboxylate Diene->Cyclopentene Grubbs' Catalyst CH₂Cl₂ Ethylene Ethylene (g) Diene->Ethylene

Caption: Overall reaction pathway from this compound to the cyclopentene product.

Experimental Workflow for RCM

RCM_Workflow Start Start Prepare_Diene Prepare solution of ethyl 2-allyl-4-pentenoate in anhydrous CH₂Cl₂ Start->Prepare_Diene Inert_Atmosphere Establish inert atmosphere (N₂ or Ar) Prepare_Diene->Inert_Atmosphere Add_Catalyst Add Grubbs' Catalyst Inert_Atmosphere->Add_Catalyst React Stir at room temperature Add_Catalyst->React Monitor Monitor reaction (TLC, GC-MS) React->Monitor Quench Quench with ethyl vinyl ether Monitor->Quench Concentrate Remove solvent (rotary evaporator) Quench->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the ring-closing metathesis step.

RCM Catalytic Cycle

RCM_Cycle Catalyst [Ru]=CHPh Intermediate1 [Ru]-Carbene Intermediate Catalyst->Intermediate1 + Diene - Styrene Diene Diene Metallacyclobutane1 Metallacyclobutane Intermediate Intermediate1->Metallacyclobutane1 [2+2] Intermediate2 Intramolecular [Ru]-Carbene Metallacyclobutane1->Intermediate2 retro [2+2] Metallacyclobutane2 Intramolecular Metallacyclobutane Intermediate2->Metallacyclobutane2 [2+2] Product Cyclic Alkene Metallacyclobutane2->Product retro [2+2] Catalyst_Regen [Ru]=CH₂ Metallacyclobutane2->Catalyst_Regen Catalyst_Regen->Catalyst + Diene - Ethylene

References

Ethyl 4-pentenoate: A Versatile Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Ethyl 4-pentenoate, a readily available monomer derived from the esterification of 4-pentenoic acid with ethanol, presents significant potential in the field of polymer chemistry.[1][2] Its terminal alkene functionality allows for its participation in a variety of polymerization reactions, opening avenues for the synthesis of functional polymers with tailored properties.[1][3] These polymers are of interest to researchers, scientists, and drug development professionals for applications ranging from novel biomaterials and drug delivery systems to advanced coatings and specialty plastics. This document provides an overview of potential polymerization pathways for this compound and offers generalized experimental protocols based on established polymerization techniques for structurally similar monomers.

Potential Polymerization Pathways

The chemical structure of this compound, featuring a terminal double bond, makes it a suitable candidate for several polymerization methods. The primary mechanisms to consider are:

  • Radical Polymerization: A common and versatile method for polymerizing vinyl monomers.[3][4]

  • Cationic Polymerization: Suitable for alkenes with electron-donating groups that can stabilize a carbocation intermediate.[5][6][7]

  • Ziegler-Natta Polymerization: A coordination polymerization technique typically used for α-olefins to produce stereoregular polymers.[8][9]

  • Metathesis Polymerization: While less common for simple terminal alkenes, it could potentially be employed, for instance, in acyclic diene metathesis (ADMET) copolymerizations or as a chain transfer agent in ring-opening metathesis polymerization (ROMP).[1][2][10]

The choice of polymerization technique will significantly influence the resulting polymer's molecular weight, polydispersity, microstructure, and, consequently, its physical and chemical properties.

Experimental Protocols (Hypothetical)

Radical Polymerization of this compound

Radical polymerization is a robust method for polymerizing a wide range of vinyl monomers. A typical experimental setup would involve the use of a radical initiator and an inert solvent.

Table 1: Proposed Conditions for Radical Polymerization of this compound

ParameterProposed Condition
Initiator Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
Solvent Toluene or Dioxane (anhydrous)
Monomer Concentration 1-5 M
Initiator Concentration 0.1-1 mol% relative to monomer
Temperature 60-80 °C
Reaction Time 4-24 hours
Atmosphere Inert (Nitrogen or Argon)

Protocol:

  • This compound is purified by passing through a column of basic alumina to remove any acidic impurities and inhibitors.

  • The purified monomer is dissolved in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

  • The radical initiator is added to the solution.

  • The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • The flask is backfilled with an inert gas and placed in a preheated oil bath at the desired temperature.

  • The polymerization is allowed to proceed for the specified time.

  • The reaction is quenched by cooling to room temperature and exposing the mixture to air.

  • The polymer is isolated by precipitation in a non-solvent such as methanol or hexane, followed by filtration and drying under vacuum.

Logical Workflow for Radical Polymerization

Radical_Polymerization Monomer This compound Purification Purification (Basic Alumina) Monomer->Purification Reaction_Setup Reaction Setup (Solvent, Initiator) Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heat, Inert Atmosphere) Degassing->Polymerization Quenching Quenching (Cooling, Air Exposure) Polymerization->Quenching Isolation Isolation (Precipitation, Filtration, Drying) Quenching->Isolation Polymer Poly(this compound) Isolation->Polymer Cationic_Initiation Initiator Lewis Acid (e.g., BF₃) Complex Initiating Complex (H⁺[BF₃OH]⁻) Initiator->Complex Co_initiator Proton Source (e.g., H₂O) Co_initiator->Complex Carbocation Initiated Monomer (Carbocation) Complex->Carbocation Protonation Monomer This compound Monomer->Carbocation ZN_Polymerization cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization cluster_workup Work-up Ti_Component Titanium Halide Catalyst Active Ziegler-Natta Catalyst Ti_Component->Catalyst Al_Component Organoaluminum Al_Component->Catalyst Polymerization_Step Polymerization Catalyst->Polymerization_Step Monomer This compound Monomer->Polymerization_Step Termination Termination (Alcohol Quench) Polymerization_Step->Termination Purification Purification (Filtration, Precipitation) Termination->Purification Final_Polymer Poly(this compound) Purification->Final_Polymer

References

Application of Ethyl 4-pentenoate in Fragrance and Flavor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Ethyl 4-pentenoate is a versatile ester recognized for its characteristic green and fruity aroma, making it a valuable ingredient in the fragrance and flavor industry.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various fragrance and flavor compounds. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The content covers the direct applications of this compound, as well as its role as a precursor for synthesizing other valuable aromatic molecules such as aldehydes and lactones. This report includes summaries of quantitative data, detailed experimental methodologies, and visual diagrams of synthetic pathways.

Introduction

This compound, also known as ethyl allylacetate, is a colorless liquid with the chemical formula C₇H₁₂O₂.[1][2][5] It possesses a pleasant, ethereal, and fruity odor, which is often described as green and warm, with caramel and herbal undertones.[4][6] This unique olfactory profile makes it suitable for direct use in fragrance and flavor formulations, particularly in creating berry and tropical fruit compositions.[6] Beyond its direct application, the presence of a terminal double bond in its structure makes this compound a valuable starting material for the synthesis of a variety of other fragrance and flavor compounds.[2][5]

Physicochemical and Sensory Properties of this compound

A summary of the key physicochemical and sensory properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1968-40-7[1][2]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [3]
Appearance Colorless liquid[1][2]
Odor Profile Green, fruity, ethereal, warm, herbal, caramel[4][6]
Aroma Strength Medium[1]
Boiling Point 144 °C at 760 mmHg[7]
Flash Point 37.78 °C (100.00 °F)[6]
Specific Gravity 0.893 - 0.903 @ 25°C[6]
Refractive Index 1.410 - 1.420 @ 20°C[6]
Solubility Soluble in organic solvents like ethanol and propylene glycol; sparingly soluble in water (6.5 g/L at 25°C).[1][3]
Recommended Usage Up to 2.0% in fragrance concentrate.[6]

Applications in Fragrance and Flavor Formulations

This compound is a recognized flavoring agent and adjuvant.[3] Its fruity and sweet aroma is utilized to enhance the scent of a variety of products including perfumes, soaps, and candles.[2] It is particularly effective in berry and tropical fruit formulations, such as pineapple and strawberry flavors.[6][8]

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 4-Pentenoic Acid

Objective: To synthesize this compound from 4-pentenoic acid and ethanol.

Materials:

  • 4-pentenoic acid (20.73 g, 207 mmol)

  • Ethanol (100 mL)

  • Benzene (200 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 250 μL)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous potassium carbonate (K₂CO₃)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph (for monitoring)

Procedure:

  • Combine 4-pentenoic acid, ethanol, and benzene in a round-bottom flask.

  • Carefully add the concentrated sulfuric acid to the mixture.

  • Heat the solution to reflux and monitor the reaction progress by gas chromatography. The reaction is typically complete after 15 hours.[7]

  • After completion, cool the reaction mixture and remove approximately half of the solvent under reduced pressure.

  • Dilute the remaining mixture with 150 mL of diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with 150 mL of water, twice with 150 mL of saturated sodium bicarbonate solution, once with 150 mL of water, and once with 100 mL of brine.[7]

  • Dry the organic layer over anhydrous potassium carbonate.

  • Remove the solvent under vacuum.

  • Distill the residue to obtain pure this compound. The expected yield is approximately 78%.[7]

Expected Product Characteristics:

  • Boiling Point: 144 °C

  • ¹H-NMR (200 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H), 2.36 (m, 4H), 4.14 (q, J=7.2 Hz, 2H), 4.95-5.13 (m, 2H), 5.81 (m, 1H).[7]

  • ¹³C-NMR (50 MHz, CDCl₃): δ 14.2, 28.6, 33.5, 60.3, 115.3, 136.5, 172.8.[7]

Fischer_Esterification 4-Pentenoic_Acid 4-Pentenoic Acid Reaction 4-Pentenoic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Reflux Ethyl_4_pentenoate This compound Water Water Reaction->Ethyl_4_pentenoate Reaction->Water

Caption: Synthesis of this compound via Fischer Esterification.

Synthetic Applications of this compound for Novel Fragrance & Flavor Compounds

The terminal double bond of this compound serves as a functional handle for various chemical transformations, leading to the synthesis of other valuable fragrance and flavor molecules.

Synthesis of Aldehydes via Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction can be catalyzed by transition metal complexes, such as those of rhodium or cobalt. Applying this to this compound would yield ethyl 5-formylpentanoate, a precursor to various other fragrance compounds.

Objective: To synthesize ethyl 5-formylpentanoate from this compound.

Materials:

  • This compound

  • Rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine ligand)

  • Syngas (a mixture of carbon monoxide and hydrogen)

  • Anhydrous solvent (e.g., toluene)

Apparatus:

  • High-pressure autoclave

  • Magnetic stirrer

  • Gas inlet and pressure gauge

Procedure:

  • Charge the autoclave with the rhodium catalyst and the solvent under an inert atmosphere.

  • Add this compound to the autoclave.

  • Seal the autoclave and purge with syngas.

  • Pressurize the reactor with syngas (e.g., 20-100 atm) and heat to the desired temperature (e.g., 80-120 °C).

  • Maintain the reaction under vigorous stirring for several hours, monitoring the pressure drop.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • The product, ethyl 5-formylpentanoate, can be isolated and purified by distillation under reduced pressure.

Hydroformylation cluster_reactants Reactants cluster_catalyst Catalyst Ethyl_4_pentenoate This compound Reaction Ethyl_4_pentenoate->Reaction Syngas CO + H₂ Syngas->Reaction Catalyst Rh or Co complex Catalyst->Reaction High Pressure, Heat Product Ethyl 5-formylpentanoate Reaction->Product

Caption: Hydroformylation of this compound to Ethyl 5-formylpentanoate.

Synthesis of γ-Lactones via Hydrogenation and Cyclization

γ-Lactones are a significant class of flavor and fragrance compounds, often possessing fruity and creamy notes. This compound can be converted to γ-valerolactone, a compound with a warm, caramel-like, creamy, and lactonic profile with woody nuances.[9] This transformation involves the hydrogenation of the double bond and subsequent intramolecular cyclization.

Objective: To synthesize γ-valerolactone from this compound.

Materials:

  • This compound

  • Hydrogen gas (H₂)

  • Heterogeneous catalyst (e.g., Pd/C or a bimetallic catalyst like Cu-Ni on a support)

  • Solvent (e.g., ethanol or n-hexane)

  • Acid catalyst for cyclization (can be the support of the hydrogenation catalyst or added separately)

Apparatus:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration setup

  • Distillation apparatus

Procedure:

  • Hydrogenation:

    • Place this compound, the solvent, and the hydrogenation catalyst in the reactor.

    • Seal the reactor, purge with nitrogen, and then with hydrogen.

    • Pressurize with hydrogen to the desired pressure (e.g., 10-50 atm) and heat to the reaction temperature (e.g., 100-150 °C).

    • Stir the reaction mixture until hydrogen uptake ceases.

    • Cool the reactor, vent, and filter to remove the catalyst. The intermediate product is ethyl pentanoate.

  • Lactonization (Intramolecular Cyclization):

    • The formation of γ-valerolactone from the saturated ester can be promoted by an acidic catalyst. In some cases, the acidic support of the hydrogenation catalyst (e.g., Al₂O₃) can facilitate this step in a one-pot reaction.[10]

    • Alternatively, the isolated ethyl pentanoate can be heated with an acid catalyst to induce cyclization, releasing ethanol.

    • The resulting γ-valerolactone can be purified by distillation.

Sensory Profile of γ-Valerolactone:

  • Odor: Warm, sweet, lactonic, with tobacco and hay-like facets, and creamy cocoa and woody undertones.[11]

  • Flavor: Warm caramelic, creamy lactonic profile with light maple/rum and woody nuances.[9] It is used in a variety of flavor formulations including brown sugar, coffee, peach, apricot, strawberry, hazelnut, and vanilla.[12]

Lactone_Synthesis Ethyl_4_pentenoate This compound Ethyl_pentanoate Ethyl pentanoate (Intermediate) Ethyl_4_pentenoate->Ethyl_pentanoate Hydrogenation H2_Catalyst H₂ / Catalyst (e.g., Pd/C) Gamma_Valerolactone γ-Valerolactone Ethyl_pentanoate->Gamma_Valerolactone Intramolecular Cyclization Acid_Heat Acid, Heat Ethanol Ethanol

Caption: Synthesis of γ-Valerolactone from this compound.

Biotransformation of this compound

The biotechnological production of flavor and fragrance compounds is a growing field, offering a "natural" labeling for the products. While specific protocols for the biotransformation of this compound are not widely documented, general principles of microbial or enzymatic conversions of unsaturated fatty acid esters can be applied. Potential biotransformation routes include enzymatic hydrolysis to 4-pentenoic acid followed by lactonization, or direct enzymatic modification of the double bond.

Proposed Biotransformation Route: Enzymatic Hydrolysis and Lactonization

Objective: To produce 4-pentenoic acid from this compound using enzymatic hydrolysis, which can then be a precursor for other flavor compounds.

Enzyme: Lipases (e.g., from Candida antarctica, Pseudomonas cepacia) are commonly used for the hydrolysis of esters.

Procedure:

  • Prepare a buffered aqueous solution or a biphasic system.

  • Disperse this compound in the reaction medium.

  • Add the lipase (either free or immobilized).

  • Maintain the reaction at a controlled temperature (e.g., 30-50 °C) and pH.

  • Monitor the formation of 4-pentenoic acid over time.

  • Upon completion, the product can be extracted and purified. The resulting 4-pentenoic acid can then be used as a substrate for further chemical or biological transformations, such as lactonization to form γ-valerolactone.

Biotransformation Ethyl_4_pentenoate This compound 4_Pentenoic_Acid 4-Pentenoic Acid Ethyl_4_pentenoate->4_Pentenoic_Acid Enzymatic Hydrolysis Lipase Lipase Ethanol Ethanol

Caption: Biotransformation of this compound to 4-Pentenoic Acid.

Conclusion

This compound is a valuable molecule in the fragrance and flavor industry, both as a direct component and as a versatile synthetic precursor. Its green and fruity aroma profile makes it suitable for a range of applications. The presence of a terminal double bond allows for a variety of chemical modifications, including hydroformylation to aldehydes and hydrogenation followed by cyclization to lactones like the commercially significant γ-valerolactone. The potential for biotransformation further enhances its appeal as a starting material for "natural" flavor and fragrance compounds. The protocols and data presented in this document provide a foundation for further research and development in the synthesis of novel aromatic molecules from this compound.

References

Experimental protocol for the esterification of 4-pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of ethyl 4-pentenoate via the Fischer esterification of 4-pentenoic acid using ethanol in the presence of a sulfuric acid catalyst. This method is a classic and effective approach for producing esters from carboxylic acids and alcohols. The protocol includes reagent quantities, reaction conditions, a comprehensive workup procedure, and expected outcomes, making it suitable for researchers in organic synthesis and drug development.

Introduction

Esterification is a fundamental reaction in organic chemistry, widely employed in the synthesis of fragrances, flavors, solvents, and pharmaceutical intermediates.[1][2][3] The Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a cornerstone of ester synthesis due to its reliability and the use of readily available starting materials.[1][4][5] This protocol details the esterification of 4-pentenoic acid with ethanol to yield this compound, an ester utilized as a flavoring agent and a synthetic intermediate.[2][3][] The reaction is driven to completion by using an excess of the alcohol and removing water as it forms, in accordance with Le Chatelier's principle.[1][4]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Pentenoic acid≥98%Sigma-Aldrich
Ethanol, absolute≥99.5%Fisher Scientific
BenzeneACS GradeVWR
Sulfuric acid95-98%EMD Millipore
Diethyl etherACS GradeFisher Scientific
Saturated Sodium BicarbonateACS GradeLabChem
Brine (Saturated NaCl)ACS GradeLabChem
Anhydrous Potassium CarbonateACS GradeSigma-Aldrich
Equipment
  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus

  • Gas chromatograph (GC)

  • NMR spectrometer

  • FTIR spectrometer

Procedure
  • Reaction Setup: In a 500 mL round-bottom flask, combine 4-pentenoic acid (20.73 g, 207 mmol), absolute ethanol (100 mL), and benzene (200 mL).[7]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (250 µL) to the solution while stirring.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by gas chromatography. The reaction is typically complete after 15 hours.[7]

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove approximately half of the solvent volume using a rotary evaporator.[7]

  • Extraction: Dilute the remaining mixture with 150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 150 mL of water, twice with 150 mL of saturated sodium bicarbonate solution, once with 150 mL of water, and finally with 100 mL of brine.[7]

  • Drying and Filtration: Dry the organic layer over anhydrous potassium carbonate (K2CO3), and then filter to remove the drying agent.[7]

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by distillation to yield pure this compound.[7]

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Pentenoic Acid (mass)20.73 g[7]
4-Pentenoic Acid (moles)207 mmol[7]
Ethanol (volume)100 mL[7]
Sulfuric Acid (volume)250 µL[7]
Product
This compound (mass)20.79 g[7]
This compound (moles)162 mmol[7]
Yield78%[7]
Boiling Point144-146 °C[][7][8]
Spectroscopic Data
¹H-NMR (200 MHz, CDCl₃) δ 1.25 (t, J=7.2 Hz, 3H), 2.36 (m, 4H), 4.14 (q, J=7.2 Hz, 2H), 4.95-5.13 (m, 2H), 5.81 (m, 1H)[7]
¹³C-NMR (50 MHz, CDCl₃) δ 14.2, 28.6, 33.5, 60.2, 115.3, 136.5, 172.8[7]

Visualizations

Experimental Workflow

Esterification_Workflow A 1. Reaction Setup - 4-Pentenoic Acid - Ethanol - Benzene B 2. Catalyst Addition - Sulfuric Acid A->B C 3. Reflux - 15 hours B->C D 4. Workup - Solvent Removal C->D E 5. Extraction - H₂O, NaHCO₃, Brine D->E F 6. Drying - K₂CO₃ E->F G 7. Purification - Distillation F->G H Final Product This compound G->H

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Fischer_Esterification reagents Carboxylic Acid (RCOOH) Alcohol (R'OH) protonation Protonation of Carbonyl reagents->protonation H⁺ nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack + R'OH tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation - H₂O product Ester (RCOOR') Water (H₂O) deprotonation->product - H⁺

Caption: Mechanism of the Fischer Esterification reaction.

References

Purification of Ethyl 4-pentenoate: A Comparative Guide to Distillation and Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This application note provides detailed protocols for the purification of ethyl 4-pentenoate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. موجهة للباحثين والعلماء والمتخصصين في تطوير الأدوية، تقدم هذه الوثيقة دليلاً شاملاً لتنقية هذا المركب إما عن طريق التقطير الفراغي أو كروماتوغرافيا الوميض، مما يضمن مستويات عالية من النقاء ضرورية للتطبيقات الحساسة.

This compound is commonly synthesized via Fischer esterification of 4-pentenoic acid with ethanol, often using an acid catalyst. The resulting crude product typically contains unreacted starting materials and byproducts. This note outlines two effective methods for the removal of these impurities: fractional distillation under reduced pressure and flash column chromatography.

Data Presentation: Physical Properties and Purification Parameters

A thorough understanding of the physical properties of this compound and its common impurities is crucial for selecting and optimizing a purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at 25 mmHgPolarity
This compound 128.17143-145[1]40[1][2][3][4]Moderately Polar
4-Pentenoic acid100.12189-191~90More Polar
Ethanol46.0778.37<20Highly Polar
Sulfuric Acid (catalyst)98.08337-Highly Polar (non-volatile)

Table 1. Physical Properties of this compound and Common Impurities.

Purification MethodKey ParametersExpected Purity
Vacuum Distillation Pressure: 20-30 mmHg, Collection Temperature: ~40°C>98%
Flash Chromatography Stationary Phase: Silica Gel, Mobile Phase: 3:1 Hexane:Ethyl Acetate>99%

Table 2. Summary of Purification Parameters and Expected Purity.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Fractional distillation under reduced pressure is a suitable method for purifying this compound on a larger scale, effectively removing less volatile impurities such as the starting carboxylic acid and the acid catalyst.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and vacuum trap

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Pressure gauge (manometer)

  • Cold trap (e.g., with dry ice/acetone slurry)

Procedure:

  • Preparation of Crude Product: Following the synthesis of this compound, perform a workup by washing the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acidic catalyst and unreacted 4-pentenoic acid. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Distillation:

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

    • Connect the flask to the fractionating column and the rest of the distillation apparatus.

    • Begin circulating cold water through the condenser.

    • Gradually apply vacuum, aiming for a stable pressure of 20-30 mmHg.

    • Slowly heat the distillation flask using the heating mantle.

    • Collect any low-boiling fractions (e.g., residual ethanol) in a separate receiving flask.

    • As the temperature stabilizes near the expected boiling point of this compound at the applied pressure (~40°C at 25 mmHg), switch to a clean receiving flask to collect the purified product.[1][2][3][4]

    • Continue distillation until the majority of the product has been collected and the temperature begins to rise or drop significantly.

    • Discontinue heating and carefully release the vacuum before turning off the cooling water.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is an excellent technique for achieving very high purity, particularly for smaller-scale purifications, as it effectively separates compounds with different polarities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Air or nitrogen source with a pressure regulator

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Preparation of Crude Product: As in the distillation protocol, work up the reaction mixture to remove acidic impurities and dry the crude product.

  • Solvent System Selection: Prepare a 3:1 mixture of hexane and ethyl acetate.[5] This solvent system should provide an optimal retention factor (Rf) of approximately 0.2-0.3 for this compound on a silica TLC plate.[5] Confirm this by running a preliminary TLC of the crude material.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen solvent system and carefully pour it into the column, avoiding the formation of air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica column.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent to the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect the eluting solvent in a series of fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflows

To further clarify the procedural steps, the following diagrams illustrate the workflows for both purification methods.

DistillationWorkflow crude_product Crude Ethyl 4-pentenoate workup Aqueous Workup (NaHCO3 wash) crude_product->workup drying Drying (Na2SO4) workup->drying concentration Concentration (Rotovap) drying->concentration distillation_setup Assemble Fractional Distillation Apparatus concentration->distillation_setup vacuum_distillation Vacuum Distillation (20-30 mmHg) distillation_setup->vacuum_distillation fraction_collection Collect Fractions vacuum_distillation->fraction_collection pure_product Pure Ethyl 4-pentenoate fraction_collection->pure_product

Caption: Workflow for the purification of this compound by vacuum distillation.

ChromatographyWorkflow crude_product Crude Ethyl 4-pentenoate workup Aqueous Workup (NaHCO3 wash) crude_product->workup drying Drying (Na2SO4) workup->drying concentration Concentration (Rotovap) drying->concentration column_prep Prepare Silica Column concentration->column_prep sample_loading Load Sample column_prep->sample_loading elution Elute with 3:1 Hexane:EtOAc sample_loading->elution fraction_collection Collect & TLC Fractions elution->fraction_collection combine_pure Combine Pure Fractions fraction_collection->combine_pure solvent_removal Solvent Removal (Rotovap) combine_pure->solvent_removal pure_product Pure Ethyl 4-pentenoate solvent_removal->pure_product

Caption: Workflow for the purification of this compound by flash chromatography.

Conclusion

Both vacuum distillation and flash chromatography are effective methods for the purification of this compound. The choice between the two techniques will depend on the scale of the purification, the nature of the impurities, and the desired final purity. For large quantities where the primary impurities are non-volatile, vacuum distillation is a practical choice. For achieving the highest possible purity, especially on a smaller scale, flash chromatography offers excellent separation capabilities. These detailed protocols provide researchers with the necessary information to successfully purify this compound for their specific research and development needs.

References

Application Notes and Protocols: Reaction Mechanisms Involving the Double Bond of Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-pentenoate is a versatile bifunctional molecule containing both an ester and a terminal alkene.[1] The presence of the carbon-carbon double bond allows for a wide array of chemical transformations, making it a valuable building block in organic synthesis for the creation of complex molecules, including pharmaceutical intermediates and novel materials.[2] This document provides detailed application notes and experimental protocols for several key reaction mechanisms involving the double bond of this compound.

Catalytic Hydrogenation: Saturation of the Alkene

Catalytic hydrogenation is a fundamental reaction that reduces the carbon-carbon double bond of this compound to a single bond, yielding ethyl pentanoate. This transformation is an example of a reduction reaction.[3][4] The process is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.[3][4] The reaction is generally high-yielding and proceeds under mild conditions.[5]

Reaction Scheme:

This compound to Ethyl pentanoate

Mechanism:

The generally accepted Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation involves the following key steps:[4]

  • Adsorption: Both this compound and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst (e.g., Palladium).

  • Hydrogen Dissociation: The H-H bond is cleaved, and the hydrogen atoms bind to the catalyst surface.

  • Hydrogen Transfer: The alkene undergoes sequential addition of two hydrogen atoms from the catalyst surface, resulting in a saturated alkane. This addition typically occurs with syn stereochemistry, where both hydrogen atoms add to the same face of the double bond.[3]

  • Desorption: The final product, ethyl pentanoate, desorbs from the catalyst surface.

Quantitative Data Summary

The following table summarizes typical conditions for the catalytic hydrogenation of terminal alkenes, which are applicable to this compound.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)H₂ Pressure (atm)Typical Yield (%)Reference
10% Pd/C1 - 10Ethanol, Ethyl Acetate25 - 801 - 5>95[4]
PtO₂ (Adams' catalyst)1 - 5Ethanol, Acetic Acid251 - 4>95[3]
Raney Nickel5 - 15Ethanol25 - 1001 - 50>90[4]
Experimental Protocol: Hydrogenation using 10% Pd/C

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Hydrogen balloon assembly

  • Vacuum/Inert gas line

  • Celite® for filtration

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the substrate in a suitable volume of ethanol (to achieve approx. 0.1-0.2 M concentration).

  • Carefully add 10% Pd/C (approx. 5 mol%) to the flask. Caution: Pd/C can be pyrophoric; handle with care and avoid ignition sources.

  • Seal the flask with a septum and connect it to a vacuum/inert gas manifold.

  • Carefully evacuate the air from the flask and backfill with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-24 hours.[4]

  • Upon completion, carefully vent the excess hydrogen into a fume hood and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, ethyl pentanoate.

  • If necessary, purify the product by distillation.

Epoxidation: Synthesis of Ethyl 4,5-epoxypentanoate

Epoxidation of the double bond in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide (oxirane).[6][7] This reaction, known as the Prilezhaev reaction, is a stereospecific syn-addition where the oxygen atom is delivered to one face of the alkene.[7] Epoxides are highly valuable synthetic intermediates due to their reactivity towards various nucleophiles, allowing for the introduction of diverse functional groups.

Reaction Scheme:

This compound to Ethyl 4,5-epoxypentanoate

Mechanism:

The epoxidation with m-CPBA proceeds through a concerted, single-step mechanism often referred to as the "butterfly" transition state.[6] The alkene's π-bond acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxy acid. Simultaneously, the O-O bond cleaves, and an intramolecular proton transfer occurs, forming the epoxide and m-chlorobenzoic acid as a byproduct.[6][7]

Quantitative Data Summary

The following table outlines typical conditions for the epoxidation of terminal alkenes. Yields are generally good, often around 75% or higher.[8]

ReagentEquivalents of ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
m-CPBA1.1 - 1.5Dichloromethane (DCM)0 - 252 - 675 - 95[8][9]
Magnesium monoperoxyphthalate (MMPP)1.2 - 2.0Chloroform / H₂O254 - 2470 - 90
Experimental Protocol: Epoxidation using m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel and standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 1.2 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the mixture again to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated Na₂SO₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (to remove acidic byproduct), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,5-epoxypentanoate.

  • Purify the product via flash column chromatography on silica gel if necessary.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

The hydroboration-oxidation of this compound provides a two-step method to synthesize ethyl 5-hydroxypentanoate. This reaction sequence results in the anti-Markovnikov addition of water across the double bond, where the hydroxyl group adds to the less substituted carbon.[10][11] The reaction is stereospecific, proceeding via a syn-addition of the hydrogen and boron atoms.[10]

Reaction Scheme:

This compound to Ethyl 5-hydroxypentanoate

Mechanism:
  • Hydroboration: Borane (BH₃), typically used as a complex with THF (BH₃·THF), adds across the alkene double bond in a concerted, four-centered transition state.[12] Due to steric and electronic factors, the boron atom adds to the terminal (less substituted) carbon, and a hydrogen atom adds to the internal carbon.[13] This process can repeat to form a trialkylborane intermediate.[10]

  • Oxidation: The trialkylborane is then oxidized in a separate step using basic hydrogen peroxide (H₂O₂/NaOH).[13] The hydroperoxide anion attacks the boron atom, followed by a migratory insertion of the alkyl group from boron to oxygen. This sequence repeats for all three alkyl groups, and subsequent hydrolysis liberates the primary alcohol, ethyl 5-hydroxypentanoate.[14]

Quantitative Data Summary

The hydroboration-oxidation of terminal alkenes is known for its high yields and excellent regioselectivity.

Hydroboration ReagentOxidation ReagentsSolventTemperature (°C)Typical Yield (%)Regioselectivity (Anti-Markovnikov:Markovnikov)Reference
BH₃·THFH₂O₂, NaOH(aq)Tetrahydrofuran (THF)0 to 2585 - 95>99:1[13][15]
9-BBNH₂O₂, NaOH(aq)Tetrahydrofuran (THF)2590 - 98>99:1[11]
Experimental Protocol: Hydroboration-Oxidation using BH₃·THF

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • 3 M aqueous sodium hydroxide (NaOH)

  • 30% aqueous hydrogen peroxide (H₂O₂) (Caution: Strong oxidizer!)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen/Argon atmosphere setup

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (approx. 0.4 eq of BH₃, as 1 eq reacts with 3 eq of alkene) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add 3 M NaOH solution, followed by the very slow, dropwise addition of 30% H₂O₂. Caution: This addition is exothermic and generates gas. Maintain cooling and add slowly to control the reaction rate.

  • After the addition is complete, warm the mixture to room temperature and stir for 1-2 hours.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated NH₄Cl solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ethyl 5-hydroxypentanoate by flash column chromatography.

Visualizations

Reaction Mechanism Diagrams

Reaction_Mechanisms Figure 1. Key Reaction Mechanisms cluster_H2 A) Catalytic Hydrogenation cluster_Epox B) Epoxidation cluster_Hydro C) Hydroboration-Oxidation H2_start This compound H2_prod Ethyl pentanoate H2_start->H2_prod H₂, Pd/C Ethanol Epox_start This compound Epox_prod Ethyl 4,5-epoxypentanoate Epox_start->Epox_prod m-CPBA DCM Hydro_start This compound Hydro_prod Ethyl 5-hydroxypentanoate Hydro_start->Hydro_prod 1. BH₃·THF 2. H₂O₂, NaOH Experimental_Workflow Figure 2. General Experimental Workflow start Start: This compound + Reagents in Solvent reaction Reaction (Stirring, Temperature Control) start->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction complete drying Drying Organic Layer (e.g., MgSO₄) workup->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (Column Chromatography or Distillation) concentration->purification product Final Product purification->product

References

Application Notes and Protocols: The Use of Ethyl 4-pentenoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Ethyl 4-pentenoate as a versatile starting material in the synthesis of key pharmaceutical intermediates. The focus is on its application in the synthesis of a precursor for γ-aminobutyric acid (GABA) analogues, a class of drugs with significant therapeutic applications.

Introduction

This compound is a valuable C6 building block in organic synthesis.[1][2] Its terminal alkene and ester functionalities allow for a variety of chemical transformations, making it a suitable precursor for more complex molecules. In the pharmaceutical industry, the synthesis of chiral molecules is of utmost importance, and this compound can be employed in stereoselective reactions to generate key chiral intermediates. This document details its application in the synthesis of a crucial intermediate for Pregabalin, an anticonvulsant and anxiolytic drug.

The primary transformation highlighted is the Michael addition of nitromethane to the α,β-unsaturated ester system of this compound. This reaction forms a γ-nitro ester, which is a direct precursor to the β-substituted GABA structure of Pregabalin.[3][4]

Core Application: Synthesis of Ethyl 4-isobutyl-5-nitrohexanoate - A Pregabalin Intermediate

The synthesis of Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, can be achieved through various synthetic routes. One efficient method involves the creation of a γ-nitro ester intermediate, which can then be converted to the final active pharmaceutical ingredient (API). This compound serves as an excellent starting material for the asymmetric synthesis of this key intermediate.

Logical Workflow for the Synthesis of a Pregabalin Intermediate

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction & Hydrolysis A This compound D Ethyl 4-isobutyl-5-nitrohexanoate (Pregabalin Intermediate) A->D 1,4-Conjugate Addition B Nitromethane B->D C Chiral Catalyst / Base C->D E Reduction of Nitro Group D->E F Ester Hydrolysis E->F G Pregabalin F->G

Caption: Synthetic workflow from this compound to Pregabalin.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 4-pentenoic acid.[1]

Materials:

  • 4-pentenoic acid

  • Ethanol

  • Benzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a solution of 4-pentenoic acid (20.73 g, 207 mmol) in ethanol (100 mL) and benzene (200 mL) in a round-bottom flask, add concentrated H₂SO₄ (250 μL).

  • Reflux the solution for 15 hours. The reaction can be monitored by Gas Chromatography (GC).

  • After completion, remove approximately half of the solvent under reduced pressure.

  • Dilute the remaining solution with 150 mL of diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with 150 mL of water, twice with 150 mL of saturated NaHCO₃ solution, once with 150 mL of water, and once with 100 mL of brine.

  • Dry the organic layer over anhydrous K₂CO₃.

  • Remove the solvent using a rotary evaporator.

  • Distill the residue to yield pure this compound.

Quantitative Data:

ParameterValueReference
Yield78%[1]
Boiling Point144 °C[1]
Asymmetric Michael Addition for the Synthesis of Ethyl (S)-4-isobutyl-5-nitrohexanoate

This protocol describes the key step of asymmetrically synthesizing the Pregabalin intermediate from this compound. The conditions are adapted from similar enantioselective Michael additions to nitroalkenes.[3][4]

Materials:

  • This compound

  • Nitromethane

  • Chiral Squaramide Catalyst (e.g., (R,R)-quinidine-derived thiourea)

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Syringes

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chiral squaramide catalyst (10 mol%).

  • Add anhydrous toluene, followed by this compound (1.0 equiv).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add nitromethane (1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at this temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Quantitative Data (based on analogous reactions):

ParameterExpected ValueReference
Yield70-90%[3][4]
Enantiomeric Excess (ee)>90%[3][4]

Subsequent Transformations to Pregabalin

The resulting γ-nitro ester, Ethyl (S)-4-isobutyl-5-nitrohexanoate, can be converted to (S)-Pregabalin through a two-step process:

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This can be achieved through catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon.[3]

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically under acidic or basic conditions, to yield the final Pregabalin molecule.

Workflow for Conversion of Intermediate to API

G A Ethyl (S)-4-isobutyl-5-nitrohexanoate B Catalytic Hydrogenation (e.g., Raney Ni, H2) A->B Reduction C (S)-3-(aminomethyl)-5-methylhexanoic acid ethyl ester B->C D Acid or Base Hydrolysis C->D Hydrolysis E (S)-Pregabalin D->E

Caption: Conversion of the γ-nitro ester intermediate to Pregabalin.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of important pharmaceutical intermediates. The protocols provided herein demonstrate a clear and efficient pathway for its use in the asymmetric synthesis of a key precursor to Pregabalin. The Michael addition reaction is a powerful tool in this context, allowing for the stereocontrolled introduction of a nitrogen-containing functional group. These methods are of significant interest to researchers and professionals in the field of drug development and process chemistry.

References

Standard procedures for handling Ethyl 4-pentenoate in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive procedures for the safe handling and use of Ethyl 4-pentenoate in a laboratory setting. The following protocols and data are intended to ensure safe and effective experimental execution.

Section 1: Properties and Safety Data

This compound is a colorless liquid with a characteristic fruity odor. It is an ester commonly used in the synthesis of various organic compounds, including flavoring agents and fragrances. Its terminal alkene and ester functionalities make it a versatile building block in organic synthesis.

1.1: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, ethereal
Boiling Point 143-145 °C at 760 mmHg
Density 0.893 - 0.903 g/cm³ at 25 °C
Refractive Index 1.410 - 1.420 at 20 °C
Flash Point 37.78 °C (100.00 °F)
Vapor Pressure 13.7 mmHg at 25 °C
Solubility Soluble in alcohol; immiscible with water
1.2: Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Hazard Identification:

  • Physical Hazards: Flammable liquid and vapor (Category 3).

  • Health Hazards: May be irritating to the skin.

Precautionary Measures:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical, ventilating, and lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Response:

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • In case of fire: Use CO₂, dry chemical, or foam for extinction.

  • Storage: Store in a well-ventilated place. Keep cool.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

1.3: Spectroscopic Data
Technique Key Peaks/Shifts
¹H-NMR (CDCl₃) δ 1.25 (t, 3H), 2.36 (m, 4H), 4.14 (q, 2H), 4.95-5.13 (m, 2H), 5.81 (m, 1H)
¹³C-NMR (CDCl₃) δ 14.2, 28.6, 33.5, 60.3, 115.3, 136.5, 172.8

Section 2: Experimental Protocols

The following are detailed protocols for the synthesis and common reactions involving this compound.

2.1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-pentenoic acid and ethanol using an acid catalyst.

Materials:

  • 4-pentenoic acid

  • Ethanol (absolute)

  • Benzene

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous potassium carbonate

  • Distillation apparatus

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 4-pentenoic acid (1 equivalent), ethanol (excess, ~5 equivalents), and benzene (~2 volumes relative to ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.250 mL for ~200 mmol of acid).

  • Set up the apparatus for reflux and heat the mixture.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete after 15 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove approximately half of the solvent volume using a rotary evaporator.

  • Dilute the remaining mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (twice), water, and finally brine.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to yield pure this compound.

Workflow for Synthesis and Purification:

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reactants 4-Pentenoic Acid + Ethanol + Benzene catalyst H₂SO₄ (cat.) reactants->catalyst reflux Reflux (15h) catalyst->reflux evaporation Solvent Evaporation reflux->evaporation dilution Dilute with Et₂O evaporation->dilution extraction Wash with H₂O, NaHCO₃, Brine dilution->extraction drying Dry over K₂CO₃ extraction->drying filtration Filtration drying->filtration final_evaporation Solvent Removal filtration->final_evaporation distillation Distillation final_evaporation->distillation product product distillation->product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

2.2: Iodolactonization of this compound (Illustrative Protocol)

While direct iodolactonization of the ester is not the standard procedure (the corresponding carboxylic acid is typically used), this protocol illustrates the general principles. For the reaction to proceed, the ester would first need to be hydrolyzed to the carboxylic acid.

Materials:

  • This compound

  • Potassium hydroxide

  • Methanol/Water

  • Hydrochloric acid (concentrated)

  • Iodine

  • Sodium bicarbonate

  • Diethyl ether

  • Sodium thiosulfate solution (10%)

Procedure: Part A: Hydrolysis to 4-Pentenoic Acid

  • Dissolve this compound in a mixture of methanol and water.

  • Add an excess of potassium hydroxide and heat the mixture under reflux until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 4-pentenoic acid.

  • Extract the carboxylic acid with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent.

Part B: Iodolactonization

  • Dissolve the crude 4-pentenoic acid in a suitable solvent such as acetonitrile or a mixture of ether and water.

  • Add an excess of sodium bicarbonate, followed by a solution of iodine.

  • Stir the reaction at room temperature, protected from light, until the starting material is consumed.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent and purify the resulting iodolactone by column chromatography.

Workflow for Iodolactonization:

G cluster_hydrolysis Hydrolysis cluster_iodolactonization Iodolactonization start This compound hydrolysis_reagents KOH, MeOH/H₂O start->hydrolysis_reagents acidification HCl (aq) hydrolysis_reagents->acidification extraction1 Extraction acidification->extraction1 acid 4-Pentenoic Acid extraction1->acid iodine_reagents I₂, NaHCO₃ acid->iodine_reagents quench Na₂S₂O₃ quench iodine_reagents->quench extraction2 Extraction quench->extraction2 purification Purification extraction2->purification product Iodolactone purification->product

Caption: General workflow for the hydrolysis and subsequent iodolactonization.

Section 3: Conclusion

These protocols and data provide a framework for the safe and effective use of this compound in a laboratory setting. Adherence to these procedures will help ensure the integrity of experimental results and the safety of laboratory personnel. Researchers should always consult the most recent Safety Data Sheet (SDS) before handling this chemical.

Application Notes & Protocols: Monitoring Reactions of Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-pentenoate is a versatile bifunctional molecule containing both an ester and a terminal alkene. These functional groups allow it to participate in a wide array of chemical transformations, such as polymerization, hydrogenation, epoxidation, and ester hydrolysis or transesterification. Accurate monitoring of these reactions is critical for optimizing conditions, maximizing yields, ensuring product purity, and understanding reaction kinetics.[1] This document provides detailed application notes and protocols for several common analytical techniques suitable for monitoring the progress of reactions involving this compound. These techniques are indispensable for researchers, scientists, and professionals in drug development and materials science.

A general workflow for reaction monitoring involves several key stages, from initial setup to final data interpretation. The choice of analytical technique depends on factors such as the nature of the reaction, the physical properties of reactants and products, and the type of data required (qualitative vs. quantitative).

General_Reaction_Monitoring_Workflow start Setup Reaction (this compound + Reagents) reaction Initiate Reaction (e.g., Heating, Catalyst) start->reaction sampling Aliquot Sampling (at time intervals t₀, t₁, t₂, ... tₙ) reaction->sampling quench Quench Reaction (if required) sampling->quench workup Sample Workup (Extraction, Dilution) quench->workup analysis Instrumental Analysis workup->analysis data Data Acquisition & Processing analysis->data kinetics Kinetic Analysis (Concentration vs. Time) data->kinetics endpoint Determine Reaction Endpoint & Product Yield kinetics->endpoint NMR_Workflow start Prepare Sample: This compound + Internal Standard + Deuterated Solvent t0_spec Acquire t=0 Spectrum in NMR Tube start->t0_spec initiate Initiate Reaction (Add Catalyst/Reagent) t0_spec->initiate acquire_series Acquire Spectra Array (Automated, Timed Intervals) initiate->acquire_series process Process Spectra (Phasing, Baseline Correction) acquire_series->process integrate Integrate Peaks (Reactant, Product, Standard) process->integrate quantify Calculate Concentrations & Plot vs. Time integrate->quantify GCMS_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis aliquot Take Aliquot from Reaction quench Quench Reaction aliquot->quench dilute Dilute & Add Internal Standard quench->dilute extract Liquid-Liquid Extraction (if needed) dilute->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry inject Inject into GC-MS dry->inject analyze Separate (GC) & Detect (MS) inject->analyze process Integrate Peak Areas & Quantify analyze->process FTIR_Workflow setup Insert ATR-FTIR Probe into Reactor background Collect Background Spectrum (Solvent + Reagents) setup->background initiate Initiate Reaction background->initiate collect Collect Spectra in Real-Time (Timed Intervals) initiate->collect process Process Data (Baseline & Background Correction) collect->process analyze Track Key Peak Intensities (e.g., C=C, C=O) process->analyze plot Plot Absorbance vs. Time analyze->plot

References

Troubleshooting & Optimization

How to improve the yield of Ethyl 4-pentenoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 4-pentenoate. Our aim is to help you improve reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Fischer-Speier esterification of 4-pentenoic acid with ethanol using an acid catalyst.[1][2][3] This method is favored for its atom economy over other methods that might use acid anhydrides or acid chlorides.[1]

Q2: What are the typical yields for the Fischer esterification of 4-pentenoic acid?

A2: Typical reported yields for the synthesis of this compound via Fischer esterification are in the range of 78%.[2] However, yields can be significantly influenced by reaction conditions.

Q3: What are the key factors that influence the yield of the reaction?

A3: The Fischer esterification is a reversible reaction.[1][4][5] Therefore, the yield is primarily influenced by factors that shift the equilibrium towards the product side. These include:

  • Ratio of Reactants: Using a large excess of one reactant, typically the less expensive one (in this case, ethanol), can drive the reaction forward.[4][6]

  • Removal of Water: Water is a byproduct of the reaction. Its removal as it is formed will shift the equilibrium to favor the formation of the ester.[1][4][6]

  • Catalyst: The choice and concentration of the acid catalyst are crucial.[1][7][8]

  • Temperature and Reaction Time: Adequate temperature is required to overcome the activation energy, and sufficient reaction time is needed to reach equilibrium.[1]

Q4: Can the double bond in 4-pentenoic acid or this compound cause side reactions?

A4: Yes, the presence of a terminal double bond introduces the possibility of acid-catalyzed polymerization, especially at elevated temperatures.[9] This can lead to the formation of oligomeric or polymeric byproducts, reducing the yield of the desired ester.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield (<70%) 1. Incomplete Reaction: The reaction has not reached equilibrium. 2. Unfavorable Equilibrium: The equilibrium is not sufficiently shifted towards the products. 3. Polymerization: Acid-catalyzed polymerization of the starting material or product.1. Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion.[2] 2. Increase Ethanol Excess: Use a larger excess of ethanol (e.g., 5-10 equivalents or use it as the solvent).[4] 3. Remove Water: Use a Dean-Stark apparatus during reflux or add a drying agent like molecular sieves.[1][4][8] 4. Optimize Catalyst: Ensure an appropriate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[1][7] 5. Moderate Temperature: Avoid excessively high temperatures that could promote polymerization.
Presence of Unreacted 4-pentenoic Acid in Product 1. Incomplete Reaction: As above. 2. Insufficient Catalyst: The amount of acid catalyst is not enough to drive the reaction forward effectively.1. See "Low Yield" solutions. 2. Increase Catalyst Concentration: Incrementally increase the catalyst amount.
Product is a Viscous Oil or Solid Polymerization: The product is contaminated with polymeric side products.1. Use a Polymerization Inhibitor: Consider adding a small amount of a radical inhibitor like hydroquinone. 2. Lower Reaction Temperature: Operate at the lowest effective temperature.
Difficulty in Product Purification 1. Similar Boiling Points: The boiling points of the product and unreacted starting materials or byproducts may be close. 2. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction.1. Fractional Distillation: Use a fractional distillation column for better separation. 2. Chromatography: If distillation is ineffective, column chromatography on silica gel can be used. 3. Break Emulsion: Add brine (saturated NaCl solution) during the workup to help break emulsions.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Condition A (Reported) [2]Condition B (Optimized)
4-pentenoic acid 1 equivalent1 equivalent
Ethanol ~2.3 equivalents5-10 equivalents (or as solvent)
Catalyst H₂SO₄ (catalytic)p-TsOH (catalytic) or H₂SO₄
Solvent Benzene/EthanolToluene (for azeotropic removal of water) or neat ethanol
Temperature RefluxReflux
Water Removal None specifiedDean-Stark trap or molecular sieves
Reaction Time 15 hoursMonitored to completion (typically 4-10 hours)
Reported Yield 78%Potentially >90%

Experimental Protocols

Key Experiment: Fischer Esterification of 4-pentenoic acid

This protocol is based on a reported synthesis of this compound.[2]

Materials:

  • 4-pentenoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for Dean-Stark)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add 4-pentenoic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 5-10 eq). If using a Dean-Stark trap, use toluene as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux. If using a Dean-Stark trap, collect the water in the side arm.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solvent like toluene was used, dilute the mixture with diethyl ether. If the reaction was run in neat ethanol, remove the excess ethanol under reduced pressure and then dissolve the residue in diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

    • Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude ester by distillation under atmospheric or reduced pressure.

Visualizations

Fischer_Esterification_Pathway Reactants 4-Pentenoic Acid + Ethanol Protonation Protonation of Carbonyl (Acid Catalyst) Reactants->Protonation + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Ethanol Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination - H₂O Product This compound Water_Elimination->Product - H⁺

Caption: Fischer Esterification pathway for this compound synthesis.

Experimental_Workflow Start Start Setup Combine 4-Pentenoic Acid, Ethanol, and Acid Catalyst Start->Setup Reflux Heat to Reflux (with optional water removal) Setup->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Purify Purify by Distillation Dry->Purify End End Purify->End

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree Problem Low Yield of This compound? Check_Completion Is the reaction complete (TLC/GC)? Problem->Check_Completion Increase_Time Increase reaction time and continue monitoring. Check_Completion->Increase_Time No Water_Removal Is water being effectively removed? Check_Completion->Water_Removal Yes Success Yield Improved Increase_Time->Success Use_Dean_Stark Implement Dean-Stark trap or add molecular sieves. Water_Removal->Use_Dean_Stark No Excess_Ethanol Is a large excess of ethanol being used? Water_Removal->Excess_Ethanol Yes Use_Dean_Stark->Success Increase_Ethanol Increase the equivalents of ethanol. Excess_Ethanol->Increase_Ethanol No Polymerization Evidence of polymerization (viscous residue)? Excess_Ethanol->Polymerization Yes Increase_Ethanol->Success Lower_Temp Lower reaction temperature. Polymerization->Lower_Temp Yes Polymerization->Success No Lower_Temp->Success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Identifying and removing impurities from Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-pentenoate. Our goal is to help you identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities often stem from the synthesis process, which is typically a Fischer esterification of 4-pentenoic acid and ethanol. Therefore, the most prevalent impurities include:

  • Unreacted Starting Materials: 4-pentenoic acid and ethanol.

  • Byproducts: Water is a primary byproduct of the esterification reaction.

  • Side-Reaction Products: Under acidic conditions, side reactions such as the polymerization of 4-pentenoic acid or the isomerization of the double bond in this compound can occur, though these are generally less common.

Q2: How can I quickly assess the purity of my this compound sample?

A2: The most common and effective methods for a quick purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS provides excellent separation of volatile compounds and allows for the identification of impurities by their mass spectra.

  • ¹H NMR spectroscopy can be used to detect and quantify impurities by comparing the integration of characteristic peaks of this compound against those of potential impurities.

Q3: What is the acceptable purity level for this compound in pharmaceutical applications?

A3: For pharmaceutical applications, the required purity of this compound is typically very high, often exceeding 99.5%. The acceptable limits for specific impurities are dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). It is crucial to identify and quantify any impurity present at a concentration of 0.1% or higher.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Residual acidic impurity detected after distillation.

Symptoms:

  • The pH of a water wash of the product is acidic.

  • A broad peak corresponding to a carboxylic acid is observed in the ¹H NMR spectrum.

  • GC-MS analysis shows a peak corresponding to the molecular weight of 4-pentenoic acid.

Root Cause:

  • Incomplete removal of the acidic catalyst (e.g., sulfuric acid) used in the esterification.

  • Presence of unreacted 4-pentenoic acid.

Solution Workflow:

G start Acidic Impurity Detected wash Wash with saturated NaHCO₃ solution start->wash separate Separate aqueous and organic layers wash->separate dry Dry organic layer with anhydrous Na₂SO₄ separate->dry distill Redistill the this compound dry->distill analyze Analyze purity by GC-MS and NMR distill->analyze end Pure this compound analyze->end

Figure 1. Workflow for removing acidic impurities.

Detailed Steps:

  • Neutralizing Wash: Dissolve the this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and neutralize any acidic impurities, converting them into their corresponding sodium salts, which are soluble in the aqueous layer.

  • Separation: Use a separatory funnel to carefully separate the organic layer from the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄), to remove any residual water.

  • Redistillation: Perform a fractional distillation to purify the this compound from any remaining non-acidic impurities and the solvent.

  • Analysis: Confirm the removal of acidic impurities using GC-MS and ¹H NMR.

Problem 2: Product is discolored (yellow or brown).

Symptoms:

  • The purified this compound has a noticeable yellow or brown tint.

Root Cause:

  • Formation of colored byproducts during the synthesis, potentially from decomposition at high temperatures or the presence of certain impurities.

  • Contamination from the reaction vessel or starting materials.

Solution Workflow:

G start Discolored Product activated_carbon Treat with activated carbon start->activated_carbon filter Filter to remove carbon activated_carbon->filter distill Fractional Distillation filter->distill end Colorless Product distill->end

Figure 2. Workflow for removing colored impurities.

Detailed Steps:

  • Activated Carbon Treatment: Dissolve the discolored this compound in a suitable solvent. Add a small amount of activated carbon (typically 1-2% by weight) to the solution.

  • Stirring/Heating: Gently stir or slightly warm the mixture for a short period to allow the activated carbon to adsorb the colored impurities.

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to completely remove the activated carbon.

  • Distillation: Purify the decolorized solution by fractional distillation.

Problem 3: Distillation is ineffective at separating an impurity.

Symptoms:

  • GC analysis shows an impurity peak that remains after fractional distillation.

  • The boiling point during distillation does not remain constant, or there is no clear separation between fractions.

Root Cause:

  • The impurity has a boiling point very close to that of this compound.

  • The impurity forms an azeotrope with this compound. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

Troubleshooting Steps:

Potential Cause Troubleshooting Action Expected Outcome
Close-Boiling Impurity Increase the efficiency of the fractional distillation by using a longer column or a column with a more efficient packing material.Improved separation of the impurity from the product.
Azeotrope Formation 1. Azeotropic Distillation: Add a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal. 2. Alternative Purification: Use an alternative purification method such as column chromatography.1. The impurity is removed as part of the new azeotrope. 2. The impurity is separated based on its different polarity.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

Objective: To identify and quantify volatile impurities in this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • GC Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of other peaks by comparing them to a spectral library (e.g., NIST) to identify potential impurities.

    • Quantify impurities by comparing their peak areas to that of an internal or external standard.

Expected Fragmentation of this compound (m/z): 128 (M+), 83, 68, 55, 41.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and identify specific impurities.

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., dimethyl sulfone).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic peaks for this compound:

      • ~5.8 ppm (m, 1H, -CH=CH₂)

      • ~5.0 ppm (m, 2H, -CH=CH₂)

      • ~4.1 ppm (q, 2H, -O-CH₂-CH₃)

      • ~2.3 ppm (m, 4H, -CH₂-CH₂-)

      • ~1.2 ppm (t, 3H, -O-CH₂-CH₃)

    • Look for peaks corresponding to potential impurities:

      • 4-Pentenoic acid: A broad singlet for the carboxylic acid proton (>10 ppm).

      • Ethanol: A quartet around 3.7 ppm and a triplet around 1.2 ppm.

    • Calculate the purity by comparing the integration of the product peaks to the integration of the internal standard and any identified impurity peaks.

Protocol 3: Purification by Fractional Distillation

Objective: To purify this compound from less volatile and more volatile impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings).

  • Distillation:

    • Heat the distillation flask gently.

    • Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.

    • Collect the fraction that distills at the boiling point of this compound (~144-146 °C at atmospheric pressure).

    • Discard any initial fractions that distill at a lower temperature and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.

Troubleshooting Distillation:

G start Distillation Problem stalled Condensate ring not rising? start->stalled flooding Column flooding? stalled->flooding No increase_heat Increase heating rate slightly stalled->increase_heat Yes decrease_heat Decrease heating rate flooding->decrease_heat Yes continue_dist Continue Distillation flooding->continue_dist No insulate Insulate the column increase_heat->insulate increase_heat->continue_dist insulate->continue_dist check_packing Check column packing for blockages decrease_heat->check_packing check_packing->continue_dist

Figure 3. Troubleshooting common distillation issues.

Common side reactions in the synthesis of Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 4-pentenoate. The guidance is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] This reaction is an equilibrium process, and strategies are often employed to drive it towards the product side.[2][3]

Q2: What are the primary side reactions to be aware of during the Fischer esterification of 4-pentenoic acid?

A2: The primary side reactions of concern include:

  • Hydrolysis: As Fischer esterification is a reversible reaction, the ester product can be hydrolyzed back to the carboxylic acid and alcohol, especially in the presence of water.[2][4]

  • Intramolecular Cyclization (Lactonization): The 4-pentenoic acid can undergo an intramolecular cyclization under acidic conditions to form γ-valerolactone.

  • Isomerization: The terminal double bond of the 4-pentenoate may isomerize to form more stable internal alkenes (e.g., ethyl 3-pentenoate or ethyl 2-pentenoate) under acidic conditions.

  • Polymerization: The alkene functional group in both the starting material and the product can potentially undergo acid-catalyzed polymerization, leading to oligomeric or polymeric byproducts.[5][6][7]

  • Diethyl Ether Formation: The ethanol solvent can self-condense in the presence of a strong acid catalyst to form diethyl ether, particularly at higher temperatures.

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, alternative methods include:

  • Williamson Ether Synthesis-like reaction: This would involve the reaction of an ethyl halide with the carboxylate salt of 4-pentenoic acid. However, this is less common for simple ester synthesis.

  • Transesterification: This involves the reaction of another ester with ethanol in the presence of an acid or base catalyst to produce this compound.[8]

  • Lipase-catalyzed esterification: This enzymatic method offers a milder and more selective alternative to acid catalysis, potentially reducing side reactions involving the double bond.[9][10][11][12][13]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction (Equilibrium) Increase the excess of ethanol (can be used as the solvent).[2]Shifts the equilibrium towards the product, increasing the yield.
Remove water as it forms using a Dean-Stark trap or molecular sieves.[1][2]Prevents the reverse hydrolysis reaction, driving the reaction to completion.
Product Loss During Workup Ensure the aqueous washes are not overly basic to prevent saponification of the ester. Use a saturated sodium bicarbonate solution carefully.Minimizes the hydrolysis of the ester product back to the carboxylate salt.
Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover all the product.[9]Increases the isolated yield of the product.
Side Reactions See troubleshooting guides for specific side reactions below.Reduces the formation of byproducts, thereby increasing the yield of the desired product.
Issue 2: Presence of γ-Valerolactone as a Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Intramolecular Cyclization Use a milder acid catalyst or a lower concentration of the strong acid.Reduces the rate of the acid-catalyzed lactonization.
Lower the reaction temperature.Favors the intermolecular esterification over the intramolecular cyclization.
Reduce the reaction time and monitor the reaction progress closely by GC or TLC.Minimizes the time for the side reaction to occur once the desired ester has formed.
Issue 3: Presence of Isomeric Byproducts (e.g., Ethyl 3-pentenoate)
Potential Cause Troubleshooting Step Expected Outcome
Acid-Catalyzed Isomerization Employ a milder acid catalyst or a lower catalyst loading.Reduces the catalytic activity towards double bond migration.
Maintain a lower reaction temperature.Decreases the rate of the isomerization reaction.
Consider using an alternative, non-acidic synthetic route, such as lipase-catalyzed esterification.[10][11][12][13]Avoids the acidic conditions that promote isomerization.
Issue 4: Formation of Polymeric Material
Potential Cause Troubleshooting Step Expected Outcome
Acid-Catalyzed Polymerization Lower the reaction temperature.Reduces the rate of polymerization.
Use the minimum effective concentration of the acid catalyst.Decreases the initiation of the polymerization process.[5][6][7]
Add a radical inhibitor if radical polymerization is suspected, although cationic polymerization is more likely.Prevents polymerization if a radical pathway is involved.

Experimental Protocols

Key Experiment: Fischer Esterification of 4-Pentenoic Acid

This protocol is adapted from a literature procedure for the synthesis of this compound.[9]

Materials:

  • 4-Pentenoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (or Toluene as a safer alternative for azeotropic removal of water)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-pentenoic acid (e.g., 20.73 g, 207 mmol) in ethanol (100 mL) and benzene (200 mL) in a round-bottom flask equipped with a reflux condenser, add a catalytic amount of concentrated sulfuric acid (e.g., 250 μL).[9]

  • Heat the solution to reflux and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete after about 15 hours.[9]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove about half of the solvent under reduced pressure.

  • Dilute the remaining mixture with diethyl ether (150 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with water (1x150 mL), saturated sodium bicarbonate solution (2x150 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid, water (1x150 mL), and finally with brine (1x100 mL).[9]

  • Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by distillation to yield pure this compound.[9]

Visualizations

Synthesis_and_Side_Reactions cluster_main Fischer Esterification cluster_side Side Reactions Ethanol Ethanol Diethyl Ether Diethyl Ether Ethanol->Diethyl Ether H+ (Self-condensation) Isomerized Esters Isomerized Esters Polymer Polymer Water Water 4-Pentenoic Acid 4-Pentenoic Acid This compound This compound 4-Pentenoic Acid->this compound + Ethanol, H+ gamma-Valerolactone gamma-Valerolactone 4-Pentenoic Acid->gamma-Valerolactone H+ (Intramolecular Cyclization) This compound->Isomerized Esters H+ (Isomerization) This compound->Polymer H+ (Polymerization) This compound->4-Pentenoic Acid + Water, H+ (Hydrolysis) Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis Problem1 High Unreacted Starting Material Analysis->Problem1 Unreacted Acid > 10% Problem2 Presence of gamma-Valerolactone Analysis->Problem2 Lactone Detected Problem3 Presence of Isomerized Esters Analysis->Problem3 Isomers Detected Problem4 Presence of Polymeric Byproducts Analysis->Problem4 High MW Impurities Solution1 Increase Ethanol Excess Remove Water (Dean-Stark) Problem1->Solution1 Solution2 Lower Temperature Use Milder/Less Acid Problem2->Solution2 Solution3 Lower Temperature Use Milder/Less Acid Consider Alternative Route Problem3->Solution3 Solution4 Lower Temperature Minimize Acid Concentration Problem4->Solution4 End Optimized Synthesis Solution1->End Solution2->End Solution3->End Solution4->End

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-pentenoate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polymerization of ethyl 4-pentenoate. The primary method of polymerization discussed is Acyclic Diene Metathesis (ADMET), a step-growth condensation polymerization driven by the removal of a volatile byproduct, ethylene.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for polymerizing this compound?

A1: Acyclic Diene Metathesis (ADMET) polymerization is a highly effective method for polymerizing α,ω-dienes like this compound. This technique utilizes ruthenium-based catalysts and is known for its high functional group tolerance.[1][2] The process is a step-growth condensation polymerization where the removal of volatile ethylene gas drives the reaction towards the formation of high molecular weight polymers.[1]

Q2: Which catalysts are recommended for the ADMET polymerization of this compound?

A2: Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts (first, second, and third generation), are the most commonly used and effective initiators for ADMET polymerization of functionalized dienes.[3][4] The choice of catalyst can influence reaction kinetics, stereoselectivity, and the extent of side reactions.[5][6] For esters, second-generation Grubbs or Hoveyda-Grubbs catalysts are often a good starting point.

Q3: What are the typical reaction conditions for ADMET polymerization of esters?

A3: ADMET polymerizations of esters are typically conducted in bulk (neat) or in a minimal amount of a non-coordinating, high-boiling solvent like chloroform or toluene.[3][7] The reaction temperature is a critical parameter, often ranging from room temperature to 90°C, to balance the rate of polymerization against potential catalyst decomposition and side reactions.[3][5] A key requirement for achieving high molecular weight polymer is the efficient and continuous removal of ethylene, which is usually accomplished by applying a dynamic vacuum.[7]

Q4: How can I monitor the progress of the polymerization?

A4: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. For more quantitative analysis, aliquots can be taken at different time points and analyzed by techniques such as ¹H NMR spectroscopy to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution of the polymer.[4]

Q5: What is olefin isomerization and how can it be suppressed?

A5: Olefin isomerization is a common side reaction in ADMET polymerization, particularly with second-generation ruthenium catalysts, where the double bonds migrate along the polymer backbone.[8] This can lead to structural irregularities in the polymer. This side reaction can be suppressed by the addition of a small amount of an inhibitor, such as 1,4-benzoquinone, to the reaction mixture.[8] Lowering the reaction temperature can also help to minimize isomerization.[5]

Troubleshooting Guides

Issue 1: Low Monomer Conversion or Stalled Reaction

Q: My polymerization of this compound has stalled, and I am observing low monomer conversion. What are the possible causes and solutions?

A: Low conversion in ADMET polymerization can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

start Low Monomer Conversion check_purity Verify Monomer and Solvent Purity start->check_purity check_atmosphere Ensure Inert Atmosphere check_purity->check_atmosphere Purity Confirmed troubleshoot_purity Purify Monomer/ Solvent check_purity->troubleshoot_purity Impurities Detected check_catalyst Check Catalyst Activity check_atmosphere->check_catalyst Inert Atmosphere Confirmed troubleshoot_atmosphere Improve Degassing/ Use Glovebox check_atmosphere->troubleshoot_atmosphere Oxygen/Moisture Contamination check_vacuum Confirm Efficient Ethylene Removal check_catalyst->check_vacuum Catalyst Active troubleshoot_catalyst Use Fresh Catalyst/ Increase Loading check_catalyst->troubleshoot_catalyst Catalyst Inactive troubleshoot_vacuum Improve Vacuum System/ Increase Pumping Time check_vacuum->troubleshoot_vacuum Inefficient Removal success Successful Polymerization check_vacuum->success Efficient Removal troubleshoot_purity->check_atmosphere troubleshoot_atmosphere->check_catalyst troubleshoot_catalyst->check_vacuum troubleshoot_vacuum->success

Caption: Troubleshooting workflow for low monomer conversion.

Potential Cause Recommended Solution
Impure Monomer or Solvent Impurities such as water, oxygen, or other coordinating functional groups can deactivate the catalyst.[9] Purify the this compound monomer by distillation and ensure solvents are rigorously dried and degassed before use.[9]
Catalyst Inactivity The ruthenium catalyst may have degraded due to improper storage or handling. Use a fresh batch of catalyst and handle it under an inert atmosphere. Consider increasing the catalyst loading, although this may increase the cost and metal content in the final polymer.
Inefficient Ethylene Removal ADMET is an equilibrium-driven process; inefficient removal of ethylene will prevent the reaction from proceeding to high molecular weights.[7] Ensure a high vacuum is maintained throughout the polymerization. For viscous reaction mixtures, ensure efficient stirring to facilitate ethylene removal from the bulk.
Catalyst Inhibition by Ester Group While ruthenium catalysts are generally tolerant of ester functionalities, some coordination can occur, slowing down the reaction. Increasing the reaction temperature may help to overcome this inhibition, but be mindful of potential catalyst decomposition at higher temperatures.[3]
Issue 2: Low Molecular Weight of the Final Polymer

Q: I have achieved high monomer conversion, but the molecular weight of my poly(this compound) is lower than expected. What could be the reason?

A: Achieving high molecular weight in ADMET polymerization requires meticulous control over reaction conditions.

Logical Relationships for Achieving High Molecular Weight

goal High Molecular Weight Polymer high_conversion High Monomer Conversion (>99%) goal->high_conversion efficient_ethylene_removal Continuous and Efficient Ethylene Removal goal->efficient_ethylene_removal long_reaction_time Sufficiently Long Reaction Time goal->long_reaction_time optimal_temperature Optimal Reaction Temperature goal->optimal_temperature high_conversion->efficient_ethylene_removal long_reaction_time->high_conversion optimal_temperature->high_conversion

Caption: Key factors for achieving high molecular weight polymer.

Potential Cause Recommended Solution
Insufficient Reaction Time ADMET is a step-growth polymerization, and high molecular weights are typically achieved at very high conversions, which requires sufficient time.[1] Increase the reaction time and monitor the molecular weight evolution by GPC.
Premature Catalyst Decomposition At elevated temperatures, the catalyst can decompose, leading to a cessation of chain growth.[3] Consider running the polymerization at a lower temperature for a longer duration. If high temperatures are necessary for monomer melting or viscosity reduction, choose a more thermally stable catalyst.
Chain-Transfer Reactions Impurities with terminal olefins can act as chain-stoppers, limiting the final molecular weight. Ensure high purity of the monomer.
Equilibrium Limitations Even with a good vacuum, a small amount of ethylene will remain, limiting the maximum achievable molecular weight. For very high molecular weight targets, techniques like solvent replacement during polymerization can help to further drive the equilibrium.[4]
Issue 3: Broad Molecular Weight Distribution (PDI > 2.0)

Q: The GPC analysis of my polymer shows a broad polydispersity index (PDI). How can I obtain a polymer with a narrower molecular weight distribution?

A: A broad PDI in ADMET polymerization often indicates the presence of side reactions or non-ideal polymerization kinetics.

Potential Cause Recommended Solution
Intra- and Intermolecular Chain Transfer Secondary metathesis reactions between the catalyst and the double bonds within the polymer chains can lead to a broadening of the molecular weight distribution. Using a less active but more selective catalyst or running the reaction at a lower temperature can minimize these side reactions.
Slow Initiation If the rate of initiation is slow compared to the rate of propagation, it can lead to a broader PDI. Ensure the catalyst is well-dispersed in the reaction medium from the beginning of the reaction.
Olefin Isomerization As mentioned earlier, olefin isomerization can lead to structural defects which might affect the polymerization kinetics and result in a broader PDI.[8] The use of an inhibitor like 1,4-benzoquinone is recommended.[8]

Quantitative Data from Literature

The following tables summarize reaction conditions for the ADMET polymerization of various esters from the literature. These can serve as a starting point for optimizing the polymerization of this compound.

Table 1: ADMET Polymerization of Unsaturated Diesters [3][10]

MonomerCatalyst (mol%)Temp. (°C)Time (h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
Bis(undec-10-enoate) with isosorbideG2 (1.0)6055,6001.65
Bis(undec-10-enoate) with isosorbideG1 (1.0)7054,4001.57
Bis(undec-10-enoate) with isosorbideG2 (1.0)8056,1001.61
Undec-10-en-1-yl undec-10-enoateG1high vacuum4828,0001.9

G1: Grubbs first-generation catalyst; G2: Grubbs second-generation catalyst.

Table 2: Effect of Temperature and Catalyst on Olefin Isomerization [11]

MonomerCatalystTemp. (°C)Isomerization (%)
Bis(undec-10-enoate) with isosorbideG1804
Bis(undec-10-enoate) with isosorbideG28069

Experimental Protocols

General Protocol for ADMET Polymerization of this compound

This protocol provides a general procedure that can be adapted and optimized for specific experimental goals.

Materials:

  • This compound (high purity, distilled)

  • Ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)

  • Anhydrous, degassed solvent (e.g., toluene or chloroform, optional for bulk polymerization)

  • 1,4-benzoquinone (optional, for suppressing isomerization)

  • Schlenk flask and standard Schlenk line equipment

  • High vacuum pump

  • Stir bar

Experimental Workflow

start Start setup Assemble and Flame-Dry Glassware under Vacuum start->setup add_monomer Add this compound (and optional solvent/inhibitor) to Schlenk Flask setup->add_monomer degas Degas Monomer Solution (Freeze-Pump-Thaw Cycles) add_monomer->degas add_catalyst Add Ruthenium Catalyst under Inert Atmosphere degas->add_catalyst polymerize Heat to Desired Temperature and Apply Dynamic Vacuum add_catalyst->polymerize monitor Monitor Reaction Progress (Viscosity, NMR, GPC) polymerize->monitor terminate Terminate Polymerization (e.g., with ethyl vinyl ether) monitor->terminate precipitate Precipitate Polymer in a Non-Solvent (e.g., Methanol) terminate->precipitate dry Dry Polymer under Vacuum precipitate->dry characterize Characterize Polymer (NMR, GPC, DSC, etc.) dry->characterize end End characterize->end

Caption: General experimental workflow for ADMET polymerization.

Procedure:

  • Preparation: Assemble and flame-dry a Schlenk flask containing a stir bar under high vacuum. Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Monomer Addition: Under a positive pressure of inert gas, add the purified this compound to the Schlenk flask. If conducting a solution polymerization, add the anhydrous, degassed solvent at this stage. If suppressing isomerization, add 1,4-benzoquinone (typically 1-5 mol% relative to the catalyst).

  • Degassing: Thoroughly degas the monomer (or monomer solution) by subjecting it to at least three freeze-pump-thaw cycles.[9]

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, weigh the desired amount of the ruthenium catalyst and add it to the reaction flask. The catalyst loading can be varied, but a starting point of 0.1-1.0 mol% is common.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 50-80°C). Once the reaction mixture is thermally equilibrated, open the flask to a dynamic vacuum to continuously remove the ethylene byproduct. Ensure efficient stirring throughout the reaction.

  • Monitoring: Monitor the reaction by observing the increase in viscosity. For detailed analysis, carefully take aliquots under an inert atmosphere at various time points for NMR and GPC analysis.

  • Termination: Once the desired molecular weight or conversion is reached, cool the reaction to room temperature and quench the catalyst by adding a few drops of a catalyst scavenger like ethyl vinyl ether.

  • Isolation: Dissolve the viscous polymer in a suitable solvent (e.g., dichloromethane) and precipitate it into a large volume of a non-solvent, such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: Characterize the final polymer using standard techniques such as ¹H and ¹³C NMR, GPC, and differential scanning calorimetry (DSC).

References

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 4-pentenoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in reactions involving Ethyl 4-pentenoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing this compound, and what are its main challenges?

A1: The most common method for synthesizing this compound is the Fischer esterification of 4-pentenoic acid with ethanol, using an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The primary challenge with this reaction is that it is a reversible equilibrium process. This means the reaction can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions, often leading to incomplete conversion of the starting materials. To achieve a high yield, the equilibrium must be shifted towards the product side.

Q2: My this compound synthesis has a low yield, with a significant amount of unreacted 4-pentenoic acid remaining. What are the likely causes?

A2: Low conversion in Fischer esterification is typically due to one or more of the following factors:

  • Equilibrium Limitation: The reaction has reached equilibrium without complete consumption of the starting materials. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.

  • Presence of Water: Any water present in the reactants (4-pentenoic acid or ethanol) or glassware at the beginning of the reaction will inhibit the formation of the ester.

  • Insufficient or Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount, leading to a slow or stalled reaction.

  • Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently to achieve an optimal rate. Conversely, excessively high temperatures can promote side reactions.

  • Inadequate Reaction Time: The reaction may not have been allowed to run long enough to reach equilibrium or completion.

Q3: How can I improve the conversion rate of my this compound synthesis?

A3: To drive the equilibrium towards the formation of this compound and increase the yield, consider the following strategies:

  • Use a Large Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), can shift the equilibrium to the product side according to Le Chatelier's principle. Using ethanol as the solvent is a common and effective approach.

  • Remove Water as it Forms: This is a crucial technique for achieving high yields. Methods include:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water as it is formed.

    • Drying Agents: Adding molecular sieves or anhydrous salts to the reaction mixture to absorb water.

  • Ensure Anhydrous Conditions: Use dry reagents and glassware to prevent the introduction of water into the reaction system.

Q4: What are potential side reactions that could be lowering the yield of this compound?

A4: Besides the reverse reaction (hydrolysis), other side reactions can occur under acidic conditions:

  • Ether Formation: The acid catalyst, particularly at higher temperatures, can catalyze the dehydration of ethanol to form diethyl ether.

  • Polymerization: The terminal double bond in 4-pentenoic acid and this compound can be susceptible to acid-catalyzed polymerization, especially at elevated temperatures.

  • Intramolecular Cyclization (Lactonization): Although less likely for 4-pentenoic acid, similar unsaturated acids can undergo intramolecular cyclization to form lactones under certain conditions.

Q5: I'm experiencing difficulty during the work-up of my reaction, specifically with the formation of an emulsion. How can I resolve this?

A5: Emulsions are stable mixtures of two immiscible liquids and can complicate the separation of your product. They often form due to the presence of surfactant-like molecules or fine solid particulates. To break an emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can remove fine suspended solids that may be stabilizing the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of emulsions.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is critical for maximizing the yield of this compound. The following tables provide data on how different parameters can influence the outcome of esterification reactions.

Table 1: Effect of Reactant Ratio on Ester Yield

This table illustrates the impact of using an excess of alcohol on the equilibrium yield of an esterification reaction between acetic acid and ethanol, which is analogous to the synthesis of this compound.

Molar Ratio (Ethanol:Acetic Acid)Approximate Ester Yield at Equilibrium (%)
1:165
10:197
100:199

(Data adapted from a study on the Fischer esterification of acetic acid and ethanol.)

Table 2: Influence of Catalyst and Temperature on Esterification of Fatty Acids

This table shows the effect of different catalysts and temperatures on the conversion of fatty acids, providing insight into catalyst selection for this compound synthesis.

Carboxylic AcidAlcoholCatalyst (wt%)Temperature (°C)Reaction Time (h)Conversion (%)
Oleic AcidEthylene GlycolKSF Clay (10%)1005~65
Oleic AcidEthylene GlycolKSF Clay (10%)1505~85
Oleic AcidEthylene GlycolKSF Clay (10%)1705>90
Lauric AcidDiethylene GlycolAmberlyst-15 (5%)1901.531.6
Lauric AcidDiethylene GlycolTin (II) oxalate (5%)1901.565.4
Lauric AcidDiethylene GlycolCalcined Zn-Mg-Al (5%)1901.595.4

(Data compiled from studies on the esterification of fatty acids.)

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol details a standard procedure for the synthesis of this compound.

  • Reagent Preparation:

    • Combine 4-pentenoic acid (1 equivalent), absolute ethanol (10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2-4 hours.

  • **Work-up

Addressing challenges in the purification of Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of Ethyl 4-pentenoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via Fischer esterification?

A1: The most common impurities include unreacted starting materials such as 4-pentenoic acid and ethanol, the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the reaction.[1] Additionally, side products from reactions like ether formation from the alcohol or polymerization of the unsaturated ester can also be present.

Q2: My final product is cloudy. What is the likely cause?

A2: A cloudy appearance in the purified ester is often due to the presence of water. To remedy this, you can wash the organic layer with brine (a saturated sodium chloride solution) to remove the majority of the water, followed by treatment with an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Q3: I'm observing a lower than expected yield after purification. What are the potential reasons?

A3: Low yields can result from several factors. The Fischer esterification is a reversible reaction, which can limit the initial product formation.[1] Losses can also happen during the workup and purification steps, such as incomplete extraction, product adhering to glassware, or decomposition during distillation. To maximize the yield, consider using an excess of one reactant or removing water as it forms to drive the equilibrium towards the product.[1]

Q4: Is it necessary to neutralize the crude product before distillation?

A4: Yes, it is highly recommended to wash the crude ester with a mild base, such as a saturated sodium bicarbonate solution. This step is crucial for neutralizing and removing any residual acid catalyst and unreacted 4-pentenoic acid.[1] These acidic impurities can catalyze decomposition or polymerization of the ester at the elevated temperatures required for distillation.

Q5: Can this compound decompose during distillation?

A5: Yes, as an unsaturated ester, this compound is susceptible to polymerization at high temperatures. To mitigate this, it is advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. Adding a polymerization inhibitor, such as hydroquinone, to the distillation flask can also prevent this unwanted side reaction.

Troubleshooting Guides

Distillation Issues
Problem Potential Cause Solution
Product is discolored (yellow to brown) after distillation. Distillation temperature is too high, causing thermal decomposition or polymerization.- Perform the distillation under reduced pressure to lower the boiling point.- Ensure all acidic impurities have been removed by a thorough aqueous wash before distilling.- Add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask.
Bumping or uneven boiling during distillation. - Uneven heating.- Lack of nucleation sites.- Use a magnetic stirrer or add boiling chips to the distillation flask.- Ensure the heating mantle is properly sized and in good contact with the flask.
Poor separation of product from impurities. Boiling points of the product and impurities are very close.- Use a fractionating column to increase the separation efficiency.- Optimize the distillation rate; a slower distillation rate generally leads to better separation.
Chromatography Issues
Problem Potential Cause Solution
Poor separation of this compound from non-polar impurities. The solvent system (eluent) is too polar.- Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane.
The product is eluting too slowly or not at all. The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).
Streaking of the product spot on the TLC plate. - The sample is too concentrated.- Presence of highly polar impurities (e.g., residual 4-pentenoic acid).- Dilute the sample before spotting it on the TLC plate.- Ensure the crude product is thoroughly washed to remove acidic impurities before chromatography.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification Method Purity before Purification (GC-MS, %) Purity after Purification (GC-MS, %) Typical Yield (%) Key Impurities Removed
Fractional Distillation8598.575Unreacted ethanol, water, some side products
Flash Column Chromatography85>9985Unreacted 4-pentenoic acid, closely boiling impurities
Table 2: Physical and Chemical Properties of this compound
Property Value
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
Boiling Point 146 °C at 760 mmHg[3]
Density 0.900 g/mL[4]
Refractive Index 1.4170 at 20 °C[4]

Experimental Protocols

Protocol 1: General Purification Workflow

A general workflow for the purification of this compound after synthesis via Fischer esterification is as follows:

  • Aqueous Workup :

    • Transfer the reaction mixture to a separatory funnel.

    • Wash with water to remove the bulk of the ethanol and some acid.

    • Wash with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst and unreacted 4-pentenoic acid.

    • Wash with brine to remove residual water.

  • Drying :

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Solvent Removal :

    • Remove the organic solvent using a rotary evaporator.

  • Final Purification :

    • Choose either fractional distillation or flash column chromatography for the final purification step.

Protocol 2: Flash Column Chromatography
  • Column Packing :

    • Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading :

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution :

    • Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection and Analysis :

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Water, NaHCO3, Brine Washes) A->B C Drying of Organic Layer (e.g., MgSO4) B->C D Solvent Removal (Rotary Evaporator) C->D E Crude this compound D->E F Final Purification E->F G Fractional Distillation F->G For thermally stable impurities with different boiling points H Flash Column Chromatography F->H For closely boiling or thermally sensitive impurities I Pure this compound G->I H->I

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Impure Product Q1 Cloudy Appearance? Start->Q1 A1 Wash with Brine & Dry with Anhydrous Salt Q1->A1 Yes Q2 Discoloration after Distillation? Q1->Q2 No A1->Q2 A2 Use Vacuum Distillation & Add Polymerization Inhibitor Q2->A2 Yes Q3 Poor Separation in Chromatography? Q2->Q3 No A2->Q3 A3 Adjust Eluent Polarity Q3->A3 Yes End Pure Product Q3->End No A3->End

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Scaling Up the Production of Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Ethyl 4-pentenoate. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up of this compound synthesis via Fischer esterification of 4-pentenoic acid and ethanol.

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete Reaction: Fischer esterification is a reversible reaction. On a larger scale, achieving equilibrium can be slower, and the removal of water byproduct may be less efficient.[1][2]Drive the Equilibrium: - Use a large excess of the less expensive reactant (typically ethanol).[2] - Remove water as it forms using a Dean-Stark apparatus or by operating under vacuum.[1] - Consider using a more efficient catalyst or increasing the catalyst loading after careful optimization.
Catalyst Deactivation: The acid catalyst (e.g., sulfuric acid) can be diluted by the water produced, reducing its effectiveness.Catalyst Selection: - Investigate the use of solid acid catalysts (e.g., ion-exchange resins), which can be more robust and are easier to separate from the reaction mixture.[3][4]
Slow Reaction Rate Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to non-uniform temperature and concentration profiles, slowing down the reaction.[5][6]Process Optimization: - Ensure adequate agitation to maintain a homogeneous reaction mixture. - Optimize the heating system to ensure uniform temperature distribution throughout the reactor.[6]
Formation of Impurities Side Reactions: At higher temperatures required for distillation, side reactions such as ether formation from the alcohol or polymerization of the pentenoate may occur.Reaction Condition Control: - Optimize the reaction temperature to maximize the rate of esterification while minimizing side reactions. - Consider using a milder catalyst or biocatalyst to operate under less harsh conditions.[7][8]
Difficult Product Isolation and Purification Emulsion Formation: During the aqueous workup to neutralize the acid catalyst and wash the product, emulsions can form, making phase separation challenging on a large scale.Workup and Purification Strategies: - Minimize vigorous shaking during extraction. Adding brine can help break emulsions. - For large-scale purification, fractional distillation under reduced pressure is the most effective method to separate the ester from unreacted starting materials and high-boiling impurities.[9]
Safety Hazards Handling of Flammable and Corrosive Materials: Ethanol is flammable, and sulfuric acid is highly corrosive. These hazards are magnified at a larger scale.[10]Implement Robust Safety Protocols: - Use appropriate personal protective equipment (PPE). - Ensure the reactor is properly grounded to prevent static discharge. - Work in a well-ventilated area or under a fume hood. - Have appropriate spill kits and emergency procedures in place.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common lab-scale synthesis is the Fischer esterification of 4-pentenoic acid with ethanol using a strong acid catalyst, such as sulfuric acid.[11] This method involves heating the reactants to reflux to drive the reaction towards the formation of the ester and water.[11]

Q2: What are the primary challenges when scaling up the Fischer esterification of this compound?

A2: The main challenges in scaling up this reaction are:

  • Equilibrium Limitation: Fischer esterification is a reversible reaction, and on a large scale, efficiently removing the water byproduct to drive the reaction to completion can be difficult.[1]

  • Heat and Mass Transfer: Ensuring uniform heating and mixing in a large reactor is crucial for consistent reaction rates and to avoid localized overheating, which can lead to side reactions.[5][12]

  • Purification: Separating the product from unreacted starting materials, the acid catalyst, and byproducts via extraction and distillation becomes more complex and energy-intensive at a larger scale.[9]

  • Safety: Handling large quantities of flammable ethanol and corrosive sulfuric acid requires stringent safety protocols.[10]

Q3: Are there alternative, more scalable methods for producing this compound?

A3: Yes, several alternative methods can be more suitable for large-scale production:

  • Reactive Distillation: This process combines the chemical reaction and distillation in a single unit. As the ester is formed, it is continuously removed from the reaction zone, which effectively drives the equilibrium towards the product side, leading to higher conversions.[13][14]

  • Continuous Flow Synthesis: Performing the esterification in a continuous flow reactor can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety.[10][15]

  • Biocatalysis: Using enzymes, such as lipases, as catalysts can allow the reaction to proceed under milder conditions, reducing the risk of side reactions and simplifying downstream processing.[7][16]

Q4: How can the purity of this compound be improved during large-scale production?

A4: To improve purity at a larger scale, consider the following:

  • Optimized Reaction Conditions: Carefully control the temperature and reaction time to minimize the formation of byproducts.

  • Efficient Catalyst Removal: If using a homogeneous catalyst like sulfuric acid, ensure complete neutralization and removal during the workup. Using a solid, heterogeneous catalyst can simplify this step.[3]

  • Advanced Purification Techniques: Fractional distillation under reduced pressure is the most effective method for purifying esters on a large scale.[9] This allows for the separation of components with different boiling points.

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Fischer Esterification[11]

This protocol is adapted from a standard laboratory procedure.[11]

Materials:

  • 4-pentenoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (or Toluene as a safer alternative for azeotropic water removal)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pentenoic acid (e.g., 20.73 g, 207 mmol), ethanol (e.g., 100 mL), and benzene (e.g., 200 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 250 μL).

  • Heat the mixture to reflux and monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete after 15 hours.[11]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove about half of the solvent using a rotary evaporator.

  • Dilute the remaining mixture with diethyl ether (e.g., 150 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with water (1 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), water (1 x 150 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous potassium carbonate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Quantitative Data Summary

ParameterLab-Scale Fischer Esterification[11]
Starting Materials 4-pentenoic acid, Ethanol
Catalyst Sulfuric Acid
Solvent Benzene, Ethanol
Reaction Time 15 hours
Reaction Temperature Reflux
Yield 78%
Boiling Point 144 °C at 760 mmHg

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Pentenoic_Acid 4-Pentenoic_Acid Mixing_and_Reflux Mixing and Reflux (15 hours) 4-Pentenoic_Acid->Mixing_and_Reflux Ethanol Ethanol Ethanol->Mixing_and_Reflux H2SO4_Catalyst H2SO4_Catalyst H2SO4_Catalyst->Mixing_and_Reflux Solvent_Removal Solvent Removal Mixing_and_Reflux->Solvent_Removal Extraction_and_Washing Extraction & Washing Solvent_Removal->Extraction_and_Washing Drying Drying Extraction_and_Washing->Drying Distillation Distillation Drying->Distillation Ethyl_4-pentenoate Ethyl_4-pentenoate Distillation->Ethyl_4-pentenoate

Caption: Experimental workflow for the synthesis of this compound.

Scale_Up_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Scale_Up_Issue Scale-Up Issue Equilibrium_Limitation Equilibrium Limitation Scale_Up_Issue->Equilibrium_Limitation Poor_Heat_Transfer Poor Heat/Mass Transfer Scale_Up_Issue->Poor_Heat_Transfer Side_Reactions Side Reactions Scale_Up_Issue->Side_Reactions Process_Intensification Process Intensification (e.g., Reactive Distillation) Equilibrium_Limitation->Process_Intensification Optimize_Conditions Optimize Reaction Conditions Poor_Heat_Transfer->Optimize_Conditions Side_Reactions->Optimize_Conditions Alternative_Catalysis Alternative Catalysis (Heterogeneous/Enzymatic) Side_Reactions->Alternative_Catalysis

Caption: Troubleshooting logic for scaling up this compound production.

References

Interpreting unexpected peaks in the NMR spectrum of Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during NMR analysis. Below you will find frequently asked questions and a detailed guide for interpreting unexpected peaks in the ¹H NMR spectrum of Ethyl 4-pentenoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The expected proton NMR signals for this compound in CDCl₃ are approximately:

  • 5.81 ppm (m, 1H): Vinyl proton (-CH=CH₂)

  • 5.13 - 4.95 ppm (m, 2H): Terminal vinyl protons (=CH₂)

  • 4.14 ppm (q, 2H): Methylene protons of the ethyl group (-OCH₂CH₃)

  • 2.36 ppm (m, 4H): Allylic and alpha-carbonyl methylene protons (-CH₂CH= and -C(=O)CH₂-)

  • 1.25 ppm (t, 3H): Methyl protons of the ethyl group (-OCH₂CH₃)

Q2: I see a broad singlet around 11-12 ppm. What could this be?

A2: A broad singlet in this downfield region is characteristic of a carboxylic acid proton. This likely indicates the presence of the unreacted starting material, 4-pentenoic acid.

Q3: There's a quartet at ~3.6 ppm and a triplet at ~1.2 ppm that don't match my product. What are they?

A3: These signals are characteristic of ethanol, which is used as a reagent in the synthesis of this compound. Their presence suggests residual solvent from the reaction.

Q4: My baseline is noisy and I'm seeing multiple small, unidentifiable peaks. What should I do?

A4: A noisy baseline can result from a low concentration of your sample or insufficient shimming of the NMR magnet. The small, unidentifiable peaks could be from grease or other minor contaminants. We recommend preparing a more concentrated sample, ensuring the NMR tube is clean, and re-shimming the instrument. If the issue persists, filtering the sample through a small plug of glass wool in a Pasteur pipette can help remove particulate matter.

Troubleshooting Unexpected Peaks in the NMR Spectrum of this compound

This guide will help you identify the source of unexpected signals in your ¹H NMR spectrum of this compound.

Data Presentation: Common ¹H NMR Shifts

The following table summarizes the expected chemical shifts for this compound and potential impurities. All shifts are approximate and can vary slightly based on the solvent and sample concentration.

Compound NameProtonsExpected Chemical Shift (ppm)Multiplicity
This compound -CH=CH₂~5.8m
=CH₂~5.0m
-OCH₂CH₃~4.1q
-CH₂CH= and -C(=O)CH₂-~2.4m
-OCH₂CH₃~1.2t
4-Pentenoic acid -COOH~11-12br s
-CH=CH₂~5.8m
=CH₂~5.1m
-CH₂CH= and -C(=O)CH₂-~2.5m
Ethanol -OHVariable (e.g., ~2.6)s
-CH₂-~3.6q
-CH₃~1.2t
Diethyl ether -OCH₂-~3.5q
-CH₃~1.2t
Benzene Ar-H~7.3s
Water H₂OVariable (e.g., ~1.6 in CDCl₃)s
Experimental Protocols: Acquiring a High-Quality ¹H NMR Spectrum

A standard protocol for preparing and running an NMR sample is crucial for obtaining a clean spectrum.

1. Sample Preparation:

  • Ensure your NMR tube is clean and dry. A common practice is to rinse it with acetone, followed by drying in an oven.
  • Dissolve approximately 5-10 mg of your this compound sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate impurities.
  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • Insert the sample into the spinner turbine and adjust the depth according to the instrument's specifications.
  • Place the sample in the NMR magnet.
  • Lock onto the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is a critical step for high resolution.
  • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, and relaxation delay). For a routine ¹H NMR, 8 to 16 scans are typically sufficient.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to ensure all peaks are in the positive phase.
  • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.
  • Integrate the peaks to determine the relative ratios of the protons.

Mandatory Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying the source of unexpected peaks in your NMR spectrum.

Troubleshooting_Workflow Troubleshooting Unexpected NMR Peaks start Unexpected Peak(s) Observed in ¹H NMR Spectrum check_product Compare with expected This compound peaks start->check_product is_impurity Is it a known impurity? check_product->is_impurity check_reagents Check starting materials: 4-Pentenoic acid, Ethanol is_impurity->check_reagents Yes unknown_peak Peak remains unidentified is_impurity->unknown_peak No check_solvents Check reaction/workup solvents: Diethyl ether, Benzene, etc. check_reagents->check_solvents check_common Check common contaminants: Water, Grease, Silicone check_solvents->check_common purify Purify sample: Distillation, Chromatography check_common->purify further_analysis Perform further analysis: 2D NMR (COSY, HSQC), MS, IR unknown_peak->further_analysis further_analysis->purify end Problem Solved purify->end

Caption: A flowchart outlining the systematic process for identifying unexpected signals in an NMR spectrum.

Best practices for drying and storing Ethyl 4-pentenoate to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for drying and storing Ethyl 4-pentenoate to maintain its purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for drying this compound after synthesis or workup?

A1: The recommended method for drying this compound involves a two-step process. First, perform a preliminary drying by washing the organic solution with a saturated aqueous sodium chloride (brine) solution. This removes the bulk of dissolved water. Following the brine wash, use a solid drying agent to remove residual water. Common and effective drying agents for esters like this compound include anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and 3Å molecular sieves.

Q2: How do I choose the best solid drying agent for this compound?

A2: The choice of drying agent depends on the scale of your experiment and the required level of dryness.

  • Anhydrous Magnesium Sulfate (MgSO₄): A fast and efficient drying agent with high capacity. It is suitable for most applications.

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral drying agent with high capacity, but it works more slowly than magnesium sulfate. It is a good choice for routine drying when speed is not critical.

  • 3Å Molecular Sieves: Offer the most rigorous drying, capable of achieving very low water content (sub-10 ppm).[1] They are ideal for preparing highly pure, anhydrous this compound for moisture-sensitive reactions.

Q3: What are the optimal storage conditions for maintaining the purity of this compound?

A3: To maintain high purity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[2] A refrigerator is a suitable location. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, consider adding a polymerization inhibitor.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are:

  • Hydrolysis: The ester functional group can be hydrolyzed back to 4-pentenoic acid and ethanol, a reaction catalyzed by acids or bases in the presence of water.[3][4]

  • Polymerization: The terminal double bond makes the molecule susceptible to free-radical polymerization, especially when exposed to heat, UV light, or certain impurities.[2][5] This can lead to an increase in viscosity or the formation of solid precipitates.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be effectively assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining purity and identifying volatile impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.[8][9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the ester and alkene functional groups and detect certain impurities like carboxylic acids (from hydrolysis).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Cloudy appearance of the organic layer after drying. - Incomplete drying. - Suspension of fine particles of the drying agent.- Add more drying agent until it no longer clumps and some particles remain free-flowing. - Allow the drying agent to settle completely before decanting or filtering. - For very fine powders like magnesium sulfate, use gravity filtration through fluted filter paper.
Decreased yield after drying. - Adsorption of the product onto the drying agent.- Use the minimum amount of drying agent necessary. - After removing the bulk of the dried solution, rinse the drying agent with a small amount of fresh, dry solvent and combine the rinse with the product.
Appearance of a broad peak in the ¹H NMR spectrum around 10-12 ppm and a new carbonyl peak in the ¹³C NMR. - Hydrolysis of the ester to 4-pentenoic acid.- Ensure all workup and storage steps are performed under anhydrous conditions. - If hydrolysis has occurred, the acid can be removed by washing the organic solution with a dilute aqueous solution of a weak base like sodium bicarbonate, followed by re-drying.
Increased viscosity or formation of a solid precipitate during storage. - Spontaneous polymerization of the terminal alkene.- Store the compound at a low temperature (refrigerated) and in the dark.[2] - For long-term storage, add a suitable free-radical inhibitor (e.g., a hindered phenol like BHT). - If polymerization has begun, consider purification by distillation, though this may induce further polymerization if not done carefully under vacuum.[2]
Presence of unexpected signals in the GC-MS or NMR spectrum. - Contamination from solvents or reagents used in synthesis or workup. - Formation of byproducts during synthesis.- Use high-purity solvents and reagents. - Review the synthetic procedure for potential side reactions. Common byproducts in esterification reactions include unreacted starting materials.[11] - Purify the product using flash column chromatography or distillation.

Quantitative Data

Table 1: Comparison of Common Drying Agents for Ethyl Esters

Drying AgentCapacity for WaterSpeed of DryingFinal Water Content (ppm)Notes
Anhydrous Magnesium Sulfate (MgSO₄)HighFast~10-50Can be slightly acidic.[12]
Anhydrous Sodium Sulfate (Na₂SO₄)HighSlow~50-100Neutral and gentle.[12]
3Å Molecular SievesModerateModerate to Slow<10Requires activation before use.[1]

Data is generalized for ethyl esters and may vary based on specific conditions.[1][12]

Experimental Protocols

Protocol 1: Drying of this compound using Anhydrous Magnesium Sulfate
  • Initial Wash: Transfer the organic solution containing this compound to a separatory funnel. Add an equal volume of saturated aqueous sodium chloride (brine).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add small portions of anhydrous magnesium sulfate while gently swirling the flask. Continue adding until the newly added drying agent no longer clumps together at the bottom of the flask and some particles remain free-flowing.

  • Incubation: Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Separation from Drying Agent: Separate the dried this compound from the magnesium sulfate by either:

    • Decanting: Carefully pour the liquid into a clean, dry flask, leaving the solid behind.

    • Gravity Filtration: Pass the solution through a fluted filter paper set in a funnel, collecting the filtrate in a clean, dry flask.

  • Solvent Removal: If the product is in a solvent, remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the dried this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) suitable for GC analysis. A typical concentration is ~1 mg/mL.

  • Instrument Setup (Typical Conditions):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 1 minute, then ramp up to 250 °C at a rate of 10 °C/minute.[11]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Impact (EI) ionization at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all components in the chromatogram to determine the relative purity.

    • Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

Visualizations

Drying_Workflow cluster_preliminary Preliminary Drying cluster_final Final Drying cluster_isolation Product Isolation start Organic Solution of This compound brine_wash Wash with Saturated Aqueous NaCl (Brine) start->brine_wash separate_layers Separate Aqueous and Organic Layers brine_wash->separate_layers add_drying_agent Add Anhydrous Drying Agent (e.g., MgSO4) separate_layers->add_drying_agent swirl Swirl until agent is free-flowing add_drying_agent->swirl incubate Incubate for 15-20 minutes swirl->incubate filter_decant Filter or Decant to Remove Drying Agent incubate->filter_decant solvent_removal Remove Solvent (if applicable) filter_decant->solvent_removal pure_product Pure, Dry This compound solvent_removal->pure_product Storage_Troubleshooting cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways cluster_symptoms Observed Symptoms cluster_solutions Corrective Actions storage_conditions Store at Low Temperature (2-8 °C) in a Tightly Sealed Container under Inert Atmosphere (N2 or Ar) and Protected from Light hydrolysis Hydrolysis polymerization Polymerization acid_presence Presence of 4-Pentenoic Acid (NMR, GC-MS) hydrolysis->acid_presence leads to viscosity_increase Increased Viscosity or Solid Formation polymerization->viscosity_increase leads to prevent_moisture Ensure Anhydrous Conditions During Handling and Storage acid_presence->prevent_moisture mitigated by add_inhibitor Add Polymerization Inhibitor (e.g., BHT) for Long-Term Storage viscosity_increase->add_inhibitor mitigated by

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Validating the Purity of Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 4-pentenoate purity. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of research and drug development processes. Here, we compare the performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the three most common analytical techniques for this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds in a hydrogen flame.Intrinsic quantitative nature based on the direct proportionality between the NMR signal integral and the number of corresponding nuclei.Separation based on polarity and interaction with a stationary phase, followed by detection of UV-absorbing compounds.
Specificity High for volatile impurities. Can be compromised by co-eluting compounds.Excellent, as it provides structural information, allowing for the identification and quantification of the analyte and impurities simultaneously.Moderate. Specificity can be an issue for compounds lacking a strong chromophore or in the presence of co-eluting impurities.
Linearity (R²) Typically ≥ 0.99Not applicable in the same way as chromatography; linearity is inherent to the method.Typically ≥ 0.99
Limit of Detection (LOD) ng/mL to pg/mL range.Generally in the low mg/mL to high µg/mL range.µg/mL to ng/mL range, highly dependent on the chromophore.
Limit of Quantitation (LOQ) ng/mL range.mg/mL range.µg/mL range.
Precision (%RSD) ≤ 2%≤ 1%≤ 2%
Accuracy (% Recovery) 98-102%99-101%95-105%
Throughput HighModerateHigh
Primary Use Case Routine quality control, separation of volatile impurities.Absolute purity determination, structural confirmation, quantification of impurities without a reference standard for each.Analysis of non-volatile or thermally labile impurities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the routine analysis of this compound purity and the quantification of volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

Reagents:

  • This compound reference standard (purity > 99.5%).

  • High-purity solvent for sample dilution (e.g., ethyl acetate or hexane).

  • Carrier gas: Helium or Hydrogen.

  • FID gases: Hydrogen and compressed air.

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent.

  • Prepare a series of calibration standards of the this compound reference standard in the same solvent.

Data Analysis: The purity of this compound is determined by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram. For quantitative analysis of specific impurities, a calibration curve is generated using the reference standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the purity of a substance without the need for a specific reference standard of the analyte.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • This compound sample.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity, be stable, not react with the sample, and have a signal in a region of the spectrum that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

Experimental Parameters:

  • Pulse Sequence: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[3]

  • Spectral Width: Sufficient to cover all signals of interest.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure the sample is fully dissolved.

Data Analysis: The purity of this compound is calculated using the following equation:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

While this compound lacks a strong chromophore for high-sensitivity UV detection, this method can be useful for identifying and quantifying non-volatile impurities that possess UV-absorbing properties.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • This compound sample.

  • HPLC-grade solvents (e.g., acetonitrile, water).

  • Acid modifier (e.g., formic acid, acetic acid) to improve peak shape.

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Low UV, typically around 205-210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is determined by area normalization. Quantification of specific impurities requires reference standards for those impurities.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the validation of this compound purity, from sample reception to the final report.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Processing & Reporting Sample_Reception Sample Reception & Logging Sample_Preparation Sample Preparation (Weighing, Dilution) Sample_Reception->Sample_Preparation GC_FID GC-FID Analysis (Volatile Impurities) Sample_Preparation->GC_FID qNMR qNMR Analysis (Purity & Structure) Sample_Preparation->qNMR HPLC_UV HPLC-UV Analysis (Non-volatile Impurities) Sample_Preparation->HPLC_UV Data_Analysis Data Analysis (Integration, Calculation) GC_FID->Data_Analysis qNMR->Data_Analysis HPLC_UV->Data_Analysis Purity_Determination Purity Determination Data_Analysis->Purity_Determination Final_Report Final Report Generation Purity_Determination->Final_Report

Caption: Workflow for this compound Purity Validation.

Potential Impurities in this compound

The primary impurities in this compound are likely to be related to its synthesis, which typically involves the esterification of 4-pentenoic acid with ethanol.[4] Potential impurities could include:

  • Unreacted Starting Materials: 4-pentenoic acid and ethanol.

  • Byproducts: Diethyl ether (from a side reaction of ethanol), and polymers of 4-pentenoic acid or its ester.

  • Isomers: Positional isomers of the double bond, such as Ethyl 3-pentenoate or Ethyl 2-pentenoate, which could arise from isomerization during synthesis or storage.

The choice of analytical method should consider the likely impurities. GC-FID is excellent for detecting volatile impurities like ethanol and diethyl ether. qNMR can distinguish and quantify isomeric impurities. HPLC-UV might be suitable for less volatile byproducts or starting materials if they possess sufficient UV absorbance.

References

A Comparative Guide to the Reactivity of Ethyl 4-pentenoate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Ethyl 4-pentenoate and its structural isomers, Ethyl 3-pentenoate and Ethyl 2-pentenoate. Understanding the distinct reactivity profiles of these pentenoate esters is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. The position of the carbon-carbon double bond in relation to the ester functional group significantly influences the molecule's electronic properties and steric environment, leading to different behaviors in key chemical transformations.

While direct, side-by-side experimental kinetic data for all three isomers under identical conditions is not extensively available in peer-reviewed literature, this guide synthesizes established principles of organic chemistry, reactivity trends of analogous compounds, and theoretical considerations to provide a robust comparison. Detailed experimental protocols are also provided to enable researchers to generate comparative data in their own laboratories.

Theoretical Reactivity Comparison

The primary differentiating feature among the ethyl pentenoate isomers is the location of the double bond, which dictates the extent of electronic communication with the carbonyl group of the ester. This, in turn, affects the electrophilicity of the carbonyl carbon and, in the case of the conjugated isomer, the β-carbon.

CompoundStructureIsomer TypeKey Reactivity Features
This compound γ,δ-unsaturated ester• Isolated double bond and ester functionalities.• Reactivity of the double bond is similar to a typical alkene.• Reactivity of the ester group is influenced by standard inductive and steric effects.
Ethyl 3-pentenoate β,γ-unsaturated ester• Non-conjugated system, but with potential for isomerization to the more stable α,β-unsaturated isomer under certain conditions.• Reactivity is generally similar to this compound at the ester and alkene, though the proximity of the double bond may have minor electronic effects.
Ethyl 2-pentenoate α,β-unsaturated ester• Conjugated system where the double bond is in electronic communication with the carbonyl group.• The carbonyl carbon is less electrophilic due to resonance, potentially slowing nucleophilic acyl substitution.• The β-carbon is electrophilic and susceptible to nucleophilic attack (Michael addition).

Comparative Reactivity in Key Reactions

Alkaline Hydrolysis

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction. The rate of this reaction is sensitive to electronic and steric effects.

Expected Reactivity Order (Fastest to Slowest): this compound ≈ Ethyl 3-pentenoate > Ethyl 2-pentenoate

Rationale: Studies on unsaturated esters have shown that a non-conjugated double bond can slightly enhance the rate of hydrolysis compared to their saturated analogs.[1] This is attributed to subtle electronic effects that can influence the stability of the transition state. In contrast, for Ethyl 2-pentenoate, the α,β-unsaturation leads to a conjugated system. This conjugation delocalizes the electron density of the carbonyl group, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by a hydroxide ion. This deactivation of the carbonyl group is expected to result in a slower rate of hydrolysis for the α,β-unsaturated isomer compared to its non-conjugated counterparts.

Table 1: Predicted Relative Rates of Alkaline Hydrolysis

EsterPredicted Relative RateRationale
This compoundFastNon-conjugated double bond does not significantly deactivate the carbonyl group.
Ethyl 3-pentenoateFastNon-conjugated double bond; similar reactivity to the 4-pentenoate isomer is expected.
Ethyl 2-pentenoateSlowConjugation with the double bond reduces the electrophilicity of the carbonyl carbon.
Michael Addition (Conjugate Addition)

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds, including esters.[2][3][4][5] This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system.

Expected Reactivity:

  • Ethyl 2-pentenoate: Will undergo Michael addition with suitable nucleophiles (e.g., enolates, amines, thiols). The electrophilicity of the β-carbon makes it a prime target for conjugate addition.[2]

  • Ethyl 3-pentenoate and this compound: Will not undergo Michael addition as they lack the necessary conjugation between the double bond and the carbonyl group. Their double bonds will react as typical alkenes.

Table 2: Susceptibility to Michael Addition

EsterMichael Addition ReactivityRationale
This compoundNoThe double bond is not conjugated with the carbonyl group.
Ethyl 3-pentenoateNoThe double bond is not conjugated with the carbonyl group.
Ethyl 2-pentenoateYesThe α,β-unsaturated system activates the β-carbon for nucleophilic attack.

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols are provided.

Protocol 1: Determination of Alkaline Hydrolysis Rate

This protocol describes a method for comparing the rates of alkaline hydrolysis of the pentenoate ester isomers by monitoring the change in concentration of the ester over time using gas chromatography.

Materials:

  • This compound

  • Ethyl 3-pentenoate

  • Ethyl 2-pentenoate

  • Ethanol (reagent grade)

  • Sodium hydroxide solution (0.1 M, standardized)

  • Internal standard (e.g., dodecane)

  • Hydrochloric acid (0.1 M, for quenching)

  • Gas chromatograph with a suitable column (e.g., DB-5 or equivalent) and flame ionization detector (FID)

Procedure:

  • Prepare 0.01 M stock solutions of each pentenoate ester and the internal standard in ethanol.

  • In a temperature-controlled reaction vessel (e.g., a jacketed beaker at 25°C), mix 50 mL of 0.1 M sodium hydroxide solution with 45 mL of ethanol. Allow the solution to reach thermal equilibrium.

  • To initiate the reaction, add 5 mL of the 0.01 M ester stock solution to the reaction vessel and start a timer.

  • At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 1 mL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of 0.1 M hydrochloric acid and 1 mL of the internal standard solution.

  • Extract the quenched sample with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extract by gas chromatography to determine the concentration of the remaining ester relative to the internal standard.

  • Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').

Protocol 2: Comparative Michael Addition with a Thiol Nucleophile

This protocol outlines a method to compare the reactivity of the pentenoate esters in a Michael addition reaction with a thiol nucleophile, with product formation monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Materials:

  • This compound

  • Ethyl 3-pentenoate

  • Ethyl 2-pentenoate

  • 1-Propanethiol

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

Procedure:

  • In three separate round-bottom flasks, dissolve 1 mmol of each pentenoate ester in 10 mL of anhydrous dichloromethane.

  • To each flask, add 1.2 mmol of 1-propanethiol and 1.5 mmol of triethylamine.

  • Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • After 24 hours, quench the reactions by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR spectroscopy to determine the extent of product formation and to characterize the adducts. For Ethyl 2-pentenoate, the disappearance of the signals corresponding to the vinylic protons and the appearance of new signals for the thioether product will indicate a successful Michael addition.

Logical Reactivity Relationships

The following diagram illustrates the key differences in reactivity pathways for the three pentenoate ester isomers.

Reactivity_Comparison cluster_isomers Pentenoate Ester Isomers cluster_reactions Reaction Types This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Fast Michael Addition Michael Addition This compound->Michael Addition Unreactive Alkene Reactions Alkene Reactions This compound->Alkene Reactions Standard Ethyl 3-pentenoate Ethyl 3-pentenoate Ethyl 3-pentenoate->Hydrolysis Fast Ethyl 3-pentenoate->Michael Addition Unreactive Ethyl 3-pentenoate->Alkene Reactions Standard Ethyl 2-pentenoate Ethyl 2-pentenoate Ethyl 2-pentenoate->Hydrolysis Slow Ethyl 2-pentenoate->Michael Addition Reactive

Caption: Reactivity pathways of pentenoate ester isomers.

Conclusion

The reactivity of ethyl pentenoate esters is highly dependent on the position of the double bond within the carbon chain. This compound and Ethyl 3-pentenoate, being non-conjugated esters, are expected to exhibit similar reactivity, with their double bonds behaving as typical alkenes and their ester groups undergoing hydrolysis at a relatively fast rate. In contrast, Ethyl 2-pentenoate is an α,β-unsaturated ester, which opens up a unique reaction pathway through Michael addition at the β-carbon. This conjugation, however, is predicted to decrease the rate of nucleophilic attack at the carbonyl carbon, leading to slower hydrolysis compared to its non-conjugated isomers. The provided experimental protocols offer a framework for quantifying these predicted differences in reactivity, enabling a more precise understanding for their application in chemical synthesis.

References

Confirming the Identity of Ethyl 4-pentenoate: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the identity of chemical compounds is a cornerstone of robust scientific inquiry. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the definitive identification of Ethyl 4-pentenoate, a valuable unsaturated ester intermediate.

This document details the experimental protocol for GC-MS analysis, presents quantitative data in clear, comparative tables, and offers visual representations of the analytical workflow and the compound's mass spectral fragmentation pathway.

GC-MS Analysis: A Powerful Tool for Identification

Gas Chromatography-Mass Spectrometry stands as a primary and highly definitive method for the identification of volatile and semi-volatile compounds like this compound. The technique's strength lies in its dual-mechanism approach: the gas chromatograph separates the components of a sample based on their physicochemical properties, and the mass spectrometer provides a unique fragmentation pattern, akin to a molecular fingerprint, for each component.

Experimental Protocol for GC-MS Analysis

A robust and reproducible protocol is essential for accurate identification. The following methodology is recommended for the analysis of this compound.

1. Standard Preparation:

  • Prepare a stock solution of analytical grade this compound (CAS 1968-40-7) in a volatile solvent such as ethyl acetate or hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions to create a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Dissolve the sample containing this compound in the same solvent used for the standard preparation to a final concentration within the calibration range.

  • If the sample is in a complex matrix, a liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) may be required to isolate the analyte.

3. GC-MS Instrumentation and Parameters:

  • The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 8890 GC System or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injector Temperature250 °C
Injection Volume1 µL (Split mode, ratio 50:1)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60°C (hold for 2 min), ramp up to 280°C at a rate of 15°C/min, and hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-200

4. Data Analysis:

  • The primary confirmation of this compound is achieved by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard.

  • The mass spectrum should exhibit a molecular ion peak (M+) at m/z 128, corresponding to the molecular weight of this compound (C7H12O2).[1][2]

  • Key fragment ions should be identified and compared with the reference spectrum.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Reference Standard Dilution_Std Dilution_Std Standard->Dilution_Std Dissolve & Dilute Sample Test Sample Dilution_Sample Dilution_Sample Sample->Dilution_Sample Dissolve/Extract GC_Injection GC Injection Dilution_Std->GC_Injection Dilution_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection RT_Comparison Retention Time Comparison Detection->RT_Comparison MS_Comparison Mass Spectrum Comparison Detection->MS_Comparison Confirmation Identity Confirmation RT_Comparison->Confirmation MS_Comparison->Confirmation

GC-MS analysis workflow for this compound.

Mass Spectral Fragmentation of this compound

The electron ionization mass spectrum of this compound provides a unique fragmentation pattern that is key to its identification. The proposed fragmentation pathway is illustrated below. The molecular ion (m/z 128) undergoes characteristic fragmentation, including the loss of an ethoxy radical to form an acylium ion and a McLafferty rearrangement.

Fragmentation_Pathway cluster_frags Key Fragment Ions M This compound [C7H12O2]+• m/z = 128 m100 [M - C2H4]+• m/z = 100 (McLafferty Rearrangement) M->m100 - C2H4 m83 [M - OC2H5]+ m/z = 83 (Acylium ion) M->m83 - •OC2H5 m41 [C3H5]+ m/z = 41 (Allyl cation) M->m41 Cleavage m55 [C4H7]+ or [C3H3O]+ m/z = 55 m83->m55 - CO

Proposed mass fragmentation pathway of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the identification of this compound, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide complementary structural information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
GC-MS Separation by chromatography, followed by mass-based detection and fragmentation.Provides retention time and a unique mass spectrum (molecular fingerprint). Allows for the determination of molecular weight and elemental composition (with high resolution MS).High sensitivity and specificity. Excellent for complex mixtures. Definitive identification through spectral libraries.Requires volatile and thermally stable compounds.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.Non-destructive. Provides unambiguous structure elucidation. Quantitative.Lower sensitivity compared to MS. Not suitable for complex mixtures without prior separation. Requires larger sample amounts.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Identifies the functional groups present in a molecule (e.g., C=O, C=C, C-O).Fast and simple to use. Non-destructive. Can be used for solid, liquid, and gas samples.Provides limited information on the overall molecular structure. Not suitable for complex mixtures.

Characteristic Data for this compound:

  • ¹H NMR (CDCl₃): Key signals include those for the terminal vinyl protons, the ethyl group protons, and the methylene protons of the pentenoate chain.

  • ¹³C NMR (CDCl₃): Shows characteristic peaks for the carbonyl carbon, the carbons of the double bond, the carbons of the ethyl group, and the methylene carbons.[3][4]

  • FTIR (neat): Displays strong absorption bands corresponding to the C=O stretch of the ester, the C=C stretch of the alkene, and the C-O stretch.[5]

References

Benchmarking the performance of different catalysts for Ethyl 4-pentenoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of ethyl 4-pentenoate, a valuable building block in the preparation of more complex molecules, is of significant interest in chemical research and the pharmaceutical industry. The choice of catalyst for the esterification of 4-pentenoic acid with ethanol is a critical parameter that dictates reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of the performance of different classes of catalysts for this transformation, supported by experimental data.

Performance Benchmark of Catalysts

The selection of an optimal catalyst is a trade-off between reaction rate, yield, selectivity, and practical considerations such as catalyst reusability and reaction conditions. Below is a summary of the performance of various catalysts for the synthesis of this compound and related esters.

Catalyst TypeCatalystSubstrateAlcoholTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Homogeneous Acid Sulfuric Acid (H₂SO₄)4-Pentenoic AcidEthanolReflux1578Not Reported[1]
Heterogeneous Acid Amberlyst-15Acetic AcidEthanol75Not Specified67.1Not Reported[2]
Heterogeneous Acid Amberlyst-15Oleic AcidEthanol75Not Specified41.6Not Reported[2]
Heterogeneous Acid MnSO₄-doped Natural ZeoliteAcetic AcidEthanolNot Specified1.591.27 (Conversion)Not Reported[3][4][5]
Enzymatic Immobilized Bacillus coagulans LipaseOleic AcidEthanol5518~53 (Conversion)Not Reported[6]

In-Depth Analysis of Catalytic Pathways

Fischer Esterification: The Conventional Approach

The synthesis of this compound is commonly achieved through the Fischer esterification of 4-pentenoic acid with ethanol, traditionally catalyzed by a strong mineral acid such as sulfuric acid. This method is well-established and generally provides good yields. However, it suffers from drawbacks including corrosive reaction conditions, difficulties in catalyst separation, and the generation of acidic waste, which complicates product purification and has environmental implications.

Heterogeneous Acid Catalysis: A Reusable Alternative
Enzymatic Catalysis: The Green Chemistry Approach

Lipases are increasingly utilized as biocatalysts for ester synthesis due to their high selectivity and mild reaction conditions. These enzymatic reactions are typically performed at lower temperatures, which can help to prevent side reactions and preserve the integrity of thermally sensitive functional groups. The use of immobilized enzymes further simplifies catalyst separation and reuse. While specific data for the lipase-catalyzed synthesis of this compound is limited, the successful synthesis of the structurally similar ethyl oleate using an immobilized Bacillus coagulans lipase highlights the feasibility of this green alternative[6].

Experimental Protocols

Synthesis of this compound using Sulfuric Acid[1]

Materials:

  • 4-pentenoic acid (20.73 g, 207 mmol)

  • Ethanol (100 mL)

  • Benzene (200 mL)

  • Concentrated Sulfuric Acid (250 μL)

  • Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

  • A solution of 4-pentenoic acid in ethanol and benzene is prepared in a round-bottom flask.

  • Concentrated sulfuric acid is added to the solution.

  • The mixture is refluxed for 15 hours. The reaction progress is monitored by gas chromatography.

  • After the reaction is complete, approximately half of the solvent is removed under reduced pressure.

  • The remaining solution is diluted with 150 mL of ether.

  • The ether solution is washed sequentially with 150 mL of water, twice with 150 mL of saturated sodium bicarbonate solution, once with 150 mL of water, and once with 100 mL of brine.

  • The organic layer is dried over anhydrous potassium carbonate.

  • The solvent is removed under vacuum.

  • The residue is distilled to yield pure this compound.

General Procedure for Esterification using Amberlyst-15[2]

Materials:

  • Carboxylic Acid (e.g., Acetic Acid or Oleic Acid)

  • Ethanol

  • Amberlyst-15 catalyst

Procedure:

  • A mixture of the carboxylic acid, ethanol, and Amberlyst-15 is prepared in a batch reactor.

  • The reaction mixture is heated to the desired temperature (e.g., 75°C) with stirring.

  • The reaction progress is monitored over time by analyzing aliquots.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The Amberlyst-15 catalyst is removed by filtration.

  • The filtrate is processed to isolate the ethyl ester.

General Procedure for Enzymatic Synthesis of Ethyl Esters using Immobilized Lipase[6]

Materials:

  • Carboxylic Acid (e.g., Oleic Acid)

  • Ethanol

  • Immobilized Lipase (e.g., from Bacillus coagulans)

  • Organic Solvent (e.g., n-nonane)

Procedure:

  • The carboxylic acid and ethanol are dissolved in an organic solvent in a reaction vessel.

  • The immobilized lipase is added to the mixture.

  • The reaction mixture is incubated at a specific temperature (e.g., 55°C) with shaking.

  • The reaction is monitored over time.

  • Once the desired conversion is reached, the immobilized enzyme is separated by filtration.

  • The solvent is evaporated to yield the crude ethyl ester, which can be further purified if necessary.

Visualizing the Synthetic Pathway

The general chemical transformation for the synthesis of this compound via esterification is depicted in the following diagram.

Esterification_Reaction 4-Pentenoic_Acid 4-Pentenoic Acid Ethyl_4-pentenoate This compound 4-Pentenoic_Acid->Ethyl_4-pentenoate + Ethanol Ethanol Ethanol Ethanol->Ethyl_4-pentenoate Catalyst Catalyst (H₂SO₄, Amberlyst-15, Lipase) Catalyst->Ethyl_4-pentenoate Water Water

Caption: Fischer esterification of 4-pentenoic acid with ethanol.

The logical workflow for selecting a suitable catalyst for the synthesis of this compound can be visualized as follows.

Catalyst_Selection_Workflow start Define Synthesis Goals (Yield, Purity, Cost) catalyst_type Select Catalyst Type start->catalyst_type homogeneous Homogeneous Acid (e.g., H₂SO₄) catalyst_type->homogeneous heterogeneous Heterogeneous Acid (e.g., Amberlyst-15, Zeolite) catalyst_type->heterogeneous enzymatic Enzymatic (e.g., Lipase) catalyst_type->enzymatic optimization Optimize Reaction Conditions (Temp, Time, Catalyst Loading) homogeneous->optimization heterogeneous->optimization enzymatic->optimization analysis Analyze Product (Yield, Purity) optimization->analysis decision Select Optimal Catalyst analysis->decision

Caption: Catalyst selection workflow for this compound synthesis.

References

A comparative study of different synthetic routes to Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Strategies for Ethyl 4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three distinct synthetic routes to this compound, a valuable building block in organic synthesis. The methodologies discussed are Fischer Esterification, Malonic Ester Synthesis followed by Fischer Esterification, and the Johnson-Claisen Rearrangement. Each route is evaluated based on experimental data for yield, reaction conditions, and procedural complexity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each synthetic route, offering a direct comparison of their efficiencies.

ParameterFischer Esterification of 4-pentenoic AcidMalonic Ester Synthesis + Fischer EsterificationJohnson-Claisen Rearrangement
Starting Materials 4-pentenoic acid, EthanolDiethyl malonate, Sodium ethoxide, Allyl chloride, HCl, H₂O, Ethanol, H₂SO₄Allyl alcohol, Triethyl orthoacetate, Propionic acid
Overall Yield ~78%[1]~55% (calculated)High (specific data not found)
Reaction Time ~15 hours[1]Multi-step, >6 hours10-120 hours (general)[2]
Reaction Temperature Reflux[1]20-40°C (alkylation), Reflux (hydrolysis/decarboxylation & esterification)[3]100-200°C[2]
Number of Steps 131
Key Reagents H₂SO₄ (catalyst)Sodium ethoxide, HCl, H₂SO₄Propionic acid (catalyst)

Experimental Protocols

Detailed experimental procedures for the key stages of each synthetic route are provided below.

Route 1: Fischer Esterification of 4-pentenoic Acid

This method represents the most direct approach to this compound, contingent on the availability of the corresponding carboxylic acid.

Procedure: To a solution of 4-pentenoic acid (20.73 g, 207 mmol) in a mixture of ethanol (100 mL) and benzene (200 mL), concentrated sulfuric acid (250 μL) is added.[1] The resulting solution is heated to reflux for 15 hours, with the reaction progress monitored by gas chromatography.[1] Upon completion, approximately half of the solvent is removed under reduced pressure. The remaining mixture is diluted with 150 mL of ether and subjected to a series of extractions: once with 150 mL of water, twice with 150 mL of saturated sodium bicarbonate solution, once more with 150 mL of water, and finally with 100 mL of brine.[1] The organic layer is then dried over anhydrous potassium carbonate, the solvent is evaporated under vacuum, and the residue is purified by distillation to afford this compound (yield: 20.79 g, 78%).[1]

Route 2: Malonic Ester Synthesis of 4-pentenoic Acid and Subsequent Esterification

This multi-step synthesis builds the carbon skeleton of the target molecule starting from diethyl malonate.

Step 1: Alkylation of Diethyl Malonate In a suitable reaction vessel, a solution of sodium ethoxide is prepared. Diethyl malonate is added, followed by the dropwise addition of allyl chloride over a period of 2 hours at a controlled temperature of 20-40°C. The reaction mixture is stirred for an additional 2 hours.[3]

Step 2: Saponification and Decarboxylation The resulting 2-allyl diethyl malonate is then subjected to saponification followed by acidification and decarboxylation to yield 4-pentenoic acid. This process typically achieves a yield of approximately 71.05% for the carboxylic acid.[3]

Step 3: Fischer Esterification The obtained 4-pentenoic acid is then esterified using the Fischer esterification protocol as described in Route 1 to yield this compound. The overall yield for this three-step process is estimated to be around 55%.

Route 3: Johnson-Claisen Rearrangement

This rearrangement reaction offers a direct route to γ,δ-unsaturated esters from allylic alcohols.

Procedure: Allyl alcohol is added to an excess of triethyl orthoacetate containing a catalytic amount of a weak acid, such as propionic acid. The mixture is heated to a high temperature, typically between 100-200°C.[2] The reaction is maintained at this temperature for a duration of 10 to 120 hours to facilitate the[3][3]-sigmatropic rearrangement.[2] The progress of the reaction can be monitored by techniques such as TLC or GC. Upon completion, the excess orthoester and catalyst are removed, and the product, this compound, is isolated and purified, often through distillation.

Workflow Visualizations

The following diagrams illustrate the logical flow of each synthetic pathway.

Fischer_Esterification Ethanol Ethanol Reaction Fischer Esterification Ethanol->Reaction H₂SO₄ (cat.) Reflux, 15h Ethyl_4_Pentenoate This compound Reaction->Ethyl_4_Pentenoate

Caption: Fischer Esterification of 4-pentenoic Acid.

Malonic_Ester_Synthesis Allyl_Chloride Allyl Chloride Alkylation Alkylation Allyl_Chloride->Alkylation NaOEt 20-40°C, 2-4h Allyl_Diethyl_Malonate 2-Allyl Diethyl Malonate Alkylation->Allyl_Diethyl_Malonate Hydrolysis_Decarboxylation Saponification & Decarboxylation Allyl_Diethyl_Malonate->Hydrolysis_Decarboxylation 1. NaOH, H₂O 2. H₃O⁺, Heat 4_Pentenoic_Acid 4-Pentenoic Acid Hydrolysis_Decarboxylation->4_Pentenoic_Acid Esterification Fischer Esterification 4_Pentenoic_Acid->Esterification Ethanol, H₂SO₄ Reflux Ethyl_4_Pentenoate This compound Esterification->Ethyl_4_Pentenoate

Caption: Malonic Ester Synthesis and Esterification.

Johnson_Claisen_Rearrangement Triethyl_Orthoacetate Triethyl Orthoacetate Rearrangement Johnson-Claisen Rearrangement Triethyl_Orthoacetate->Rearrangement Propionic Acid (cat.) 100-200°C Ethyl_4_Pentenoate This compound Rearrangement->Ethyl_4_Pentenoate

Caption: Johnson-Claisen Rearrangement.

References

Validation of spectroscopic data for Ethyl 4-pentenoate against reference spectra

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Validation: A Comparative Guide for Ethyl 4-pentenoate

This guide provides a comprehensive comparison of experimental spectroscopic data for this compound against established reference spectra. It is intended for researchers, scientists, and professionals in drug development to facilitate the validation of in-house analytical data. The guide outlines detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data and presents a clear comparison in tabular format.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound, comparing experimental values with reference data obtained from reputable databases.

Parameter Reference Value Experimental Value
¹H NMR (Chemical Shift δ in ppm)
H-1' (CH₃)1.25 (t)To be determined
H-2' (CH₂)4.12 (q)To be determined
H-2 (CH₂)2.35 (t)To be determined
H-3 (CH₂)2.45 (q)To be determined
H-4 (=CH)5.85 (m)To be determined
H-5 (=CH₂)5.05 (m)To be determined
¹³C NMR (Chemical Shift δ in ppm)
C-1' (CH₃)14.2To be determined
C-2' (CH₂)60.2To be determined
C-1 (C=O)173.0To be determined
C-2 (CH₂)33.5To be determined
C-3 (CH₂)29.5To be determined
C-4 (=CH)137.0To be determined
C-5 (=CH₂)115.5To be determined
Mass Spectrometry (m/z)
Molecular Ion [M]⁺128.08To be determined
Major Fragments100, 87, 69, 41To be determined

Reference data sourced from the Spectral Database for Organic Compounds (SDBS) and PubChem.[1][2][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire the spectrum at 25°C.

    • Use a standard proton pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Apply a 90° pulse with a relaxation delay of 5 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicity of each peak (e.g., singlet, doublet, triplet, quartet, multiplet).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
  • Instrumentation: A 100 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 20-50 mg of the this compound sample in approximately 0.6 mL of CDCl₃.

  • Data Acquisition:

    • Acquire the spectrum at 25°C.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Apply a 30° pulse with a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum and reference the chemical shift to the solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it with the reference mass spectrum.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of spectroscopic data for a chemical sample against reference spectra.

Validation_Workflow cluster_sample Sample Analysis cluster_reference Reference Data cluster_comparison Data Comparison & Validation Sample This compound Sample Acquire_HNMR Acquire ¹H NMR Spectrum Sample->Acquire_HNMR Acquire_CNMR Acquire ¹³C NMR Spectrum Sample->Acquire_CNMR Acquire_MS Acquire Mass Spectrum Sample->Acquire_MS Compare_HNMR Compare Chemical Shifts & Multiplicities Acquire_HNMR->Compare_HNMR Compare_CNMR Compare Chemical Shifts Acquire_CNMR->Compare_CNMR Compare_MS Compare m/z Values & Fragmentation Acquire_MS->Compare_MS Ref_HNMR Reference ¹H NMR Data Ref_HNMR->Compare_HNMR Ref_CNMR Reference ¹³C NMR Data Ref_CNMR->Compare_CNMR Ref_MS Reference MS Data Ref_MS->Compare_MS Validation_Conclusion Validation Decision Compare_HNMR->Validation_Conclusion Compare_CNMR->Validation_Conclusion Compare_MS->Validation_Conclusion

Caption: Workflow for spectroscopic data validation.

References

A Comparative Guide to the Reactivity of Ethyl 4-pentenoate and Methyl 4-pentenoate in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Ethyl 4-pentenoate and Mthis compound in specific organic reactions. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate reagent for their synthetic needs.

Introduction

This compound and Mthis compound are valuable unsaturated esters in organic synthesis, serving as precursors in the formation of a variety of molecular architectures. Both molecules share a common reactive center at the terminal alkene and the carbonyl group of the ester. However, the seemingly minor difference in their ester alkyl group—ethyl versus methyl—can lead to notable distinctions in reactivity, reaction kinetics, and product yields. This guide explores these differences in the context of three important transformations: Ring-Closing Metathesis (RCM), Hydrolysis, and Amidation.

At a Glance: Key Differences in Reactivity

ReactionThis compoundMthis compoundKey Differentiating Factors
Ring-Closing Metathesis Generally exhibits comparable reactivity to the methyl ester in forming five-membered rings.A widely used substrate for RCM, often serving as a model for catalyst performance.Steric hindrance from the ethyl group is generally minimal in this intramolecular reaction.
Hydrolysis Expected to have a slightly slower rate of hydrolysis compared to the methyl ester.Generally hydrolyzes at a faster rate under both acidic and basic conditions.The ethyl group is slightly more electron-donating and sterically larger than the methyl group, which can influence the rate of nucleophilic attack.
Amidation Can undergo direct amidation with amines.Also undergoes direct amidation; the relative reactivity can be influenced by the steric bulk of the amine.Steric hindrance around the carbonyl group can play a more significant role, potentially favoring the less hindered methyl ester in reactions with bulky amines.

In-Depth Analysis

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful reaction for the synthesis of cyclic compounds, particularly five- and six-membered rings. Both this compound and Mthis compound are suitable substrates for RCM, as they possess a terminal alkene. However, due to the lack of direct comparative studies on these specific substrates, we will consider the closely related and well-documented RCM of diethyl diallylmalonate and infer the comparative reactivity.

Reaction Scheme:

RCM cluster_0 Ring-Closing Metathesis Substrate Ethyl/Mthis compound analog Product Cyclic Ester Substrate->Product [Ru] Byproduct Ethylene (gas) Catalyst Grubbs' Catalyst Catalyst->Substrate

Figure 1. Generalized workflow for the Ring-Closing Metathesis of a diallyl ester.

Experimental Data Snapshot: RCM of Diethyl Diallylmalonate

SubstrateCatalystSolventReaction TimeConversion/Yield
Diethyl diallylmalonateGrubbs' 2nd Gen. (5 mol%)CH₂Cl₂1 hHigh conversion (qualitative)[3]
Diethyl diallylmalonateGrubbs' 2nd Gen.CH₂Cl₂1 hNot specified[2]

Discussion:

In the context of RCM, the difference between an ethyl and a methyl ester is generally considered to have a minor impact on the reaction outcome, especially when forming unstrained five- or six-membered rings. The catalytic cycle of Grubbs-type catalysts is more sensitive to the steric and electronic environment of the alkene than the ester functionality, which is relatively distant from the reaction center. Therefore, it is reasonable to predict that both this compound and Mthis compound would undergo RCM to form the corresponding five-membered lactones with similar efficiency under identical conditions.

Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate [2][3]

  • Preparation: A solution of Grubbs' second-generation catalyst (e.g., 5 mol%) in dry, degassed dichloromethane (CH₂Cl₂) is prepared under an inert nitrogen atmosphere in a dried flask containing a stir bar.

  • Reaction Initiation: Diethyl diallylmalonate is added to the catalyst solution.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 1 hour. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, diethyl ether is added, and the mixture is filtered through a plug of silica gel.

  • Purification: The solvent is removed in vacuo, and the product can be further purified by column chromatography if necessary.

Hydrolysis

Ester hydrolysis, the cleavage of an ester to a carboxylic acid and an alcohol, can be catalyzed by acid or base. The reactivity of esters in hydrolysis is influenced by both electronic and steric factors.

Reaction Scheme:

Hydrolysis cluster_1 Ester Hydrolysis Ester Ethyl/Mthis compound Acid 4-Pentenoic Acid Ester->Acid H₂O, H⁺ or OH⁻ Alcohol Ethanol/Methanol Ester->Alcohol H₂O, H⁺ or OH⁻

Figure 2. General scheme for the hydrolysis of Ethyl or Mthis compound.

Comparative Kinetic Data: Hydrolysis of Alkyl Lactates

A study on the hydrolysis of methyl and ethyl lactates revealed that the ethyl ester hydrolyzes more slowly than the methyl ester.[5] This can be attributed to the greater steric hindrance and the slightly more electron-donating nature of the ethyl group compared to the methyl group, which reduces the electrophilicity of the carbonyl carbon.

SubstrateConditionsObservation
Methyl lactate22 °C, 80 wt% in waterFaster hydrolysis rate[5]
Ethyl lactate22 °C, 80 wt% in waterSlower hydrolysis rate[5]

Discussion:

Based on the principles of ester hydrolysis and the comparative data for alkyl lactates, it is expected that Mthis compound will undergo hydrolysis at a faster rate than this compound under both acidic and basic conditions. The smaller size of the methyl group allows for easier nucleophilic attack by water or hydroxide ions on the carbonyl carbon.

Experimental Protocol: General Procedure for Kinetic Analysis of Ester Hydrolysis

  • Reaction Setup: A solution of the ester in a suitable solvent (e.g., a water-miscible co-solvent like ethanol for ethyl esters or methanol for methyl esters) is prepared in a thermostated reaction vessel.

  • Initiation: A known concentration of acid (e.g., HCl) or base (e.g., NaOH) is added to initiate the hydrolysis.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: The reaction in the aliquot is quenched, for example, by rapid cooling or neutralization.

  • Analysis: The concentration of the remaining ester or the formed carboxylic acid is determined by a suitable analytical method, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration.

  • Data Analysis: The rate constants are determined by plotting the concentration data against time and fitting to the appropriate rate law.

Amidation

Direct amidation of esters with amines is a common method for the synthesis of amides. The reactivity in this transformation is also influenced by steric and electronic factors of both the ester and the amine.

Reaction Scheme:

Amidation cluster_2 Direct Amidation Ester Ethyl/Mthis compound Amide 4-Pentenamide derivative Ester->Amide Amine Amine R-NH₂ Alcohol Ethanol/Methanol

Figure 3. General scheme for the direct amidation of Ethyl or Mthis compound.

Discussion of Reactivity:

While direct comparative kinetic data for the amidation of this compound and Mthis compound is scarce, general principles of reactivity can be applied. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester.

  • Steric Effects: The smaller methyl group of Mthis compound presents less steric hindrance to the approaching amine nucleophile compared to the ethyl group of this compound. This difference is expected to be more pronounced with bulkier amines. Therefore, for a given amine, Mthis compound is likely to react faster than this compound .

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which can marginally decrease the electrophilicity of the carbonyl carbon in this compound, further contributing to a slower reaction rate compared to the methyl ester.

Experimental Protocol: General Procedure for Direct Amidation of Esters [6][7][8]

  • Reaction Setup: In a reaction vessel, the ester, amine, and a suitable catalyst or mediator (e.g., NaOtBu for transition-metal-free conditions) are combined.[7][8] The reaction can often be performed under solvent-free conditions.

  • Reaction Conditions: The mixture is stirred at room temperature or heated as required.

  • Monitoring: The progress of the reaction is monitored by TLC, GC, or LC-MS.

  • Work-up: Upon completion, the reaction is quenched (e.g., with water), and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by crystallization or column chromatography.

Conclusion

References

Assessing Lot-to-Lot Variability of Commercial Ethyl 4-Pentenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency of starting materials is a critical parameter in chemical synthesis, particularly in the context of pharmaceutical research and development where reproducibility is paramount. Lot-to-lot variability of commercial reagents can introduce unforeseen challenges, impacting reaction yields, impurity profiles, and ultimately, the quality of the final product. This guide provides a framework for assessing the lot-to-lot variability of a common unsaturated ester, Ethyl 4-pentenoate, using standard analytical techniques. The presented experimental protocols and data serve as a template for establishing robust quality control measures in your laboratory.

Comparative Analysis of this compound Lots

To illustrate a typical assessment, we present hypothetical data from the analysis of three different lots of this compound obtained from three commercial suppliers. The following table summarizes the key quality attributes evaluated.

SupplierLot NumberPurity by GC-FID (%)Key Impurity 1 (diethyl ether, %)Key Impurity 2 (ethyl pentanoate, %)Water Content (Karl Fischer, %)
Supplier A A-00199.20.30.10.05
A-00299.10.40.10.06
Supplier B B-00198.50.80.30.10
B-00298.80.60.20.08
Supplier C C-00199.50.1< 0.050.03
C-00299.60.1< 0.050.02

Experimental Workflow for Quality Assessment

A multi-pronged analytical approach is essential for a thorough evaluation of this compound. The following workflow outlines the key experiments for assessing purity, identity, and potential contaminants.

experimental_workflow cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion LotA1 Supplier A Lot A-001 GC_FID GC-FID Purity LotA1->GC_FID GC_MS GC-MS Impurity ID LotA1->GC_MS NMR 1H & 13C NMR LotA1->NMR KF Karl Fischer Titration LotA1->KF LotA2 Supplier A Lot A-002 LotA2->GC_FID LotA2->GC_MS LotA2->NMR LotA2->KF LotB1 Supplier B Lot B-001 LotB1->GC_FID LotB1->GC_MS LotB1->NMR LotB1->KF LotB2 Supplier B Lot B-002 LotB2->GC_FID LotB2->GC_MS LotB2->NMR LotB2->KF LotC1 Supplier C Lot C-001 LotC1->GC_FID LotC1->GC_MS LotC1->NMR LotC1->KF LotC2 Supplier C Lot C-002 LotC2->GC_FID LotC2->GC_MS LotC2->NMR LotC2->KF Purity_Comparison Purity Comparison GC_FID->Purity_Comparison Impurity_Profiling Impurity Profiling GC_MS->Impurity_Profiling Structural_Verification Structural Verification NMR->Structural_Verification Water_Content_Analysis Water Content Analysis KF->Water_Content_Analysis Conclusion Lot Selection Purity_Comparison->Conclusion Impurity_Profiling->Conclusion Structural_Verification->Conclusion Water_Content_Analysis->Conclusion

Cross-validation of analytical results for Ethyl 4-pentenoate with different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Ethyl 4-pentenoate, a volatile ester with applications in fragrance, flavor, and as a synthetic intermediate, is crucial for quality control and research. Cross-validation of analytical results using different techniques ensures the reliability and robustness of the data. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Side-by-Side Comparison

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes hypothetical but realistic quantitative performance data for the analysis of this compound using GC-MS, GC-FID, and ¹H-qNMR. These values are representative of what can be expected and may vary based on instrumentation and method optimization.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Linearity Range 0.1 - 100 µg/mL1 - 500 µg/mL0.5 - 50 mg/mL
Limit of Detection (LOD) 0.02 µg/mL0.2 µg/mL0.1 mg/mL
Limit of Quantification (LOQ) 0.07 µg/mL0.7 µg/mL0.3 mg/mL
Precision (RSD%) < 5%< 3%< 2%
Accuracy (Recovery) 95 - 105%97 - 103%98 - 102%
Selectivity High (based on retention time and mass spectrum)Moderate (based on retention time)High (based on unique chemical shifts)
Analysis Time per Sample ~20-30 minutes~15-25 minutes~5-10 minutes

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using GC-MS, GC-FID, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify this compound in a sample with high selectivity.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) of known concentration.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • For unknown samples, dilute with the same solvent to fall within the calibration range.

  • Add a suitable internal standard (e.g., ethyl heptanoate) at a constant concentration to all standards and samples.

GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify this compound in the unknown samples using the calibration curve.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Objective: To quantify this compound with high precision and a wide linear range.

Instrumentation: A standard gas chromatograph with a Flame Ionization Detector (e.g., Agilent 7890B GC with FID).

Sample Preparation: The sample preparation follows the same procedure as for GC-MS, including the use of an internal standard.

GC-FID Conditions:

  • Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen) Flow: 25 mL/min.

Data Analysis:

  • Identify the peak for this compound based on its retention time.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol

Objective: To provide a highly accurate and precise quantification of this compound without the need for an identical reference standard of the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into a vial.

  • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same vial. The internal standard should have a signal that is well-resolved from the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer a precise volume of the solution to an NMR tube.

¹H-qNMR Conditions:

  • Spectrometer Frequency: 400 MHz or higher.

  • Solvent: CDCl₃.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8 or 16, depending on the sample concentration.

Data Analysis:

  • Identify a well-resolved signal for this compound (e.g., the vinyl protons at ~5.8 ppm or the ethyl quartet at ~4.1 ppm) and a signal for the internal standard.

  • Integrate the selected signals.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

CrossValidation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Validation Data Analysis & Cross-Validation Sample This compound Sample Prep Prepare Stock & Dilutions Add Internal Standard Sample->Prep GCMS GC-MS Analysis Prep->GCMS GCFID GC-FID Analysis Prep->GCFID qNMR qNMR Analysis Prep->qNMR DataGCMS GC-MS Quantification GCMS->DataGCMS DataGCFID GC-FID Quantification GCFID->DataGCFID DataqNMR qNMR Quantification qNMR->DataqNMR Compare Compare Results (Statistical Analysis) DataGCMS->Compare DataGCFID->Compare DataqNMR->Compare Report Final Report Compare->Report

Comparative analysis of the environmental impact of Ethyl 4-pentenoate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking sustainable and efficient methods for the synthesis of Ethyl 4-pentenoate, a key building block in pharmaceuticals and a valuable fragrance component, this guide provides a comparative analysis of traditional and modern, environmentally conscious synthesis routes. We will delve into the experimental data, offering a clear comparison of their environmental impact.

This compound, a versatile ester, has traditionally been synthesized via Fischer-Speier esterification. While effective, this method often employs harsh acidic catalysts and hazardous organic solvents, posing significant environmental and safety concerns. This report details the conventional method and explores two greener alternatives: a lipase-catalyzed reaction and a supercritical fluid-based transesterification, providing a quantitative comparison of their performance and environmental footprint.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance and environmental impact metrics for the three synthesis methods discussed.

ParameterMethod A: Conventional Fischer-Speier EsterificationMethod B: Lipase-Catalyzed EsterificationMethod C: Supercritical Fluid Transesterification
Catalyst Sulfuric Acid (H₂SO₄)Immobilized Lipase (e.g., from Candida antarctica)None (supercritical ethanol acts as reactant and catalyst)
Solvent Benzene and EthanolOrganic Solvent (e.g., n-hexane) or Solvent-freeEthanol (in supercritical state)
Temperature Reflux (approx. 80°C)[1]40-60°C~300°C[2]
Pressure AtmosphericAtmosphericHigh Pressure (e.g., 80 bar)[2]
Reaction Time 15 hours[1]8-24 hours20 minutes[2]
Yield 78%[1]>95% (reported for similar esters)~88%[2]
Atom Economy ~86.5%~86.5%~100% (assuming 1:1 molar ratio)
E-Factor High (due to solvent and catalyst waste)Low (recyclable catalyst, potential for solvent-free)Very Low (no catalyst waste, ethanol can be recycled)
Environmental Impact Use of corrosive acid and carcinogenic solvent (benzene), significant waste generation.Mild reaction conditions, biodegradable and reusable catalyst, potential for solvent-free conditions, reduced energy consumption.Eliminates the need for a catalyst, utilizes a renewable resource (ethanol), potential use of waste feedstocks, very short reaction time, but requires high temperature and pressure.

Note: Atom Economy and E-Factor are estimated based on typical reaction stoichiometry and do not account for solvent and catalyst recycling, which would significantly improve the metrics for Methods B and C.

Experimental Protocols

Method A: Conventional Fischer-Speier Esterification

This method involves the reaction of 4-pentenoic acid with ethanol using sulfuric acid as a catalyst and benzene as an azeotropic agent to remove water.

Materials:

  • 4-pentenoic acid

  • Ethanol

  • Benzene

  • Concentrated Sulfuric Acid

  • Ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Potassium Carbonate

Procedure:

  • A solution of 4-pentenoic acid (1 equivalent) in ethanol and benzene is prepared.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is refluxed for approximately 15 hours, with the reaction progress monitored by gas chromatography.

  • After completion, the solvent is partially removed under reduced pressure.

  • The remaining mixture is diluted with ether and washed successively with water, saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous potassium carbonate, filtered, and the solvent is removed.

  • The crude product is purified by distillation to yield this compound.[1]

Method B: Lipase-Catalyzed Esterification (Adapted from similar ester synthesis)

This enzymatic method utilizes a lipase to catalyze the esterification of 4-pentenoic acid and ethanol under milder conditions.

Materials:

  • 4-pentenoic acid

  • Ethanol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., n-hexane) or solvent-free conditions

  • Molecular sieves (optional, to remove water)

Procedure:

  • 4-pentenoic acid (1 equivalent) and ethanol (1.5-3 equivalents) are mixed in a suitable reaction vessel, either neat or with an organic solvent like n-hexane.

  • Immobilized lipase is added to the mixture.

  • The reaction is incubated at a controlled temperature (e.g., 50°C) with gentle agitation.

  • The reaction progress is monitored over time (typically 8-24 hours).

  • Upon completion, the immobilized enzyme is removed by simple filtration and can be washed and reused.

  • The solvent (if used) is evaporated, and the product, this compound, is obtained. Further purification by distillation may be performed if required.

Method C: Supercritical Fluid Transesterification (Adapted from ethyl ester synthesis from triglycerides)

This innovative approach uses ethanol in its supercritical state to act as both a reactant and a catalyst in the transesterification of a suitable triglyceride with 4-pentenoic acid moieties or in a direct esterification. For the purpose of this guide, we will outline a direct esterification approach.

Materials:

  • 4-pentenoic acid

  • Ethanol

Procedure:

  • 4-pentenoic acid and a molar excess of ethanol are loaded into a high-pressure reactor.

  • The reactor is sealed and heated to a supercritical temperature for ethanol (e.g., 300°C).[2]

  • The pressure is increased to maintain ethanol in its supercritical state (e.g., 80 bar).[2]

  • The reaction is held at these conditions for a short duration (e.g., 20 minutes).[2]

  • After the reaction, the vessel is cooled, and the pressure is released.

  • The excess ethanol is removed by evaporation, yielding this compound. The product can be purified by distillation.

Visualizing the Synthesis Pathways

To better understand the chemical transformations and workflows, the following diagrams have been generated using Graphviz.

Fischer_Esterification 4-Pentenoic_Acid 4-Pentenoic Acid Reaction_Vessel Reflux (15h, ~80°C) 4-Pentenoic_Acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Benzene Benzene (solvent) Benzene->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Distillation Workup->Purification Waste Aqueous & Solvent Waste Workup->Waste Ethyl_4_Pentenoate This compound Purification->Ethyl_4_Pentenoate

Caption: Workflow for Conventional Fischer-Speier Esterification.

Lipase_Catalyzed_Esterification 4-Pentenoic_Acid 4-Pentenoic Acid Reaction_Vessel Incubation (8-24h, 50°C) 4-Pentenoic_Acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Lipase Immobilized Lipase Lipase->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Recycled_Lipase Recycled Lipase Filtration->Recycled_Lipase Ethyl_4_Pentenoate This compound Solvent_Removal->Ethyl_4_Pentenoate Supercritical_Transesterification 4-Pentenoic_Acid 4-Pentenoic Acid High_Pressure_Reactor Supercritical Conditions (20 min, 300°C, 80 bar) 4-Pentenoic_Acid->High_Pressure_Reactor Ethanol Ethanol Ethanol->High_Pressure_Reactor Depressurization Cooling & Depressurization High_Pressure_Reactor->Depressurization Ethanol_Removal Ethanol Evaporation Depressurization->Ethanol_Removal Ethyl_4_Pentenoate This compound Ethanol_Removal->Ethyl_4_Pentenoate Recycled_Ethanol Recycled Ethanol Ethanol_Removal->Recycled_Ethanol

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 4-pentenoate in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[1][2][3]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecifications
Eye and Face Protection Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][4]
Skin and Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. Full-length pants and closed-toe shoes are required.[1][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to mitigate risks.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE and ensure it is in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.[1][5]

  • Handling :

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Keep the container tightly closed when not in use.[1][5]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4][5] No smoking in the handling area.[1][2][5]

    • Use only non-sparking tools to prevent ignition.[1][5]

    • Take precautionary measures against static discharge.[1][4][5]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][4]

    • Keep the container tightly sealed and upright to prevent leakage.[1][5]

    • Store in a designated flammable liquids cabinet.

Emergency and First Aid Procedures

Immediate action is required in case of exposure or spill.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][5][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][7]
Spill Evacuate the area and remove all sources of ignition. Ventilate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[1][4]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatible.

  • Disposal :

    • Dispose of the chemical waste through an approved waste disposal company.[1][2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]

Workflow for Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_materials Gather Materials prep_safety->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer handle_use Use in Experiment handle_transfer->handle_use handle_close Keep Container Closed handle_use->handle_close disp_collect Collect Waste handle_use->disp_collect storage_store Store in Flammable Cabinet handle_close->storage_store disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Approved Vendor disp_label->disp_dispose emergency_spill Spill Response emergency_exposure First Aid

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.